Ulecaciclib
Description
Properties
CAS No. |
2075750-05-7 |
|---|---|
Molecular Formula |
C25H33FN8S |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-cyclopentyl-5-[2-[[5-[(4-ethylpiperazin-1-yl)methyl]-2-pyridinyl]amino]-5-fluoropyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C25H33FN8S/c1-3-33-10-12-34(13-11-33)16-18-8-9-21(27-14-18)31-24-28-15-20(26)22(32-24)23-17(2)29-25(35-23)30-19-6-4-5-7-19/h8-9,14-15,19H,3-7,10-13,16H2,1-2H3,(H,29,30)(H,27,28,31,32) |
InChI Key |
POFVJRKJJBFPII-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=C(N=C(S4)NC5CCCC5)C)F |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of Ulecaciclib in Cancer Cells
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a cyclin-dependent kinase (CDK) inhibitor, in cancer cells. The information presented is intended for a scientific audience and details the molecular targets, signaling pathways, and cellular effects of this investigational compound.
Introduction
This compound is an orally active, small-molecule inhibitor of cyclin-dependent kinases (CDKs).[1] CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, transcription, and other fundamental cellular processes.[2] Dysregulation of CDK activity is a common feature in many human cancers, making them an attractive target for therapeutic intervention.[3] this compound has demonstrated anti-proliferative activity across a range of cancer cell lines and is currently under clinical development for the treatment of various solid tumors.[4]
Core Mechanism of Action
The primary anti-cancer mechanism of this compound is the inhibition of specific CDKs, leading to cell cycle arrest and a reduction in tumor cell proliferation.
This compound exhibits potent inhibitory activity against several key CDK-cyclin complexes that are crucial for cell cycle progression. Its primary targets are CDK4 and CDK6.[4] The binding of this compound to the ATP-binding pocket of these kinases prevents them from phosphorylating their substrates.[5]
In addition to CDK4 and CDK6, this compound also shows inhibitory effects on other CDKs, such as CDK2 and CDK7, although with different potencies.[1] The differential inhibition of various CDKs may contribute to its overall anti-tumor activity and toxicity profile.
The canonical pathway affected by CDK4/6 inhibitors like this compound is the Cyclin D-CDK4/6-Rb-E2F axis, which governs the G1 to S phase transition of the cell cycle.[6]
-
Inhibition of Rb Phosphorylation: In a normal G1 phase, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6.[2] This active complex then phosphorylates the Retinoblastoma (Rb) tumor suppressor protein.[2][7] this compound blocks this phosphorylation event.[8]
-
E2F Repression: When Rb is in its hypophosphorylated state, it binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for S-phase entry and DNA replication.[6]
-
G1 Cell Cycle Arrest: By maintaining Rb in its active, hypophosphorylated state, this compound effectively enforces a G1 cell cycle checkpoint, preventing cancer cells from progressing to the S phase and thereby halting their proliferation.[8][9]
The following diagram illustrates the signaling pathway modulated by this compound.
Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and halting G1-S cell cycle progression.
The inhibition of the CDK4/6 pathway by this compound results in several anti-cancer effects:
-
Anti-proliferative Activity: The primary outcome is a cytostatic effect, where cancer cells are arrested in the G1 phase and their proliferation is halted.[1] This has been observed across a variety of cancer cell lines.
-
Induction of Senescence: Prolonged cell cycle arrest induced by CDK4/6 inhibitors can lead to a state of cellular senescence.[9] This is a durable form of growth arrest characterized by specific morphological and metabolic changes.[9][10]
-
Apoptosis: In some cellular contexts, sustained treatment with CDK4/6 inhibitors can also lead to apoptosis (programmed cell death).[8][9]
Quantitative Data on this compound's Efficacy
The potency of this compound has been quantified through various preclinical assays.
The inhibitory constant (Ki) measures the binding affinity of this compound to its target kinases. Lower Ki values indicate higher potency.
| Target Kinase/Cyclin Complex | Ki Value |
| CDK4/Cyclin D1 | 0.2 nM[1] |
| CDK6/Cyclin D3 | 3 nM[1] |
| CDK2/Cyclin A | 0.62 µM[1] |
| CDK7/Cyclin H | 0.63 µM[1] |
Table 1: Inhibitory potency (Ki) of this compound against various CDK-cyclin complexes.
The half-maximal growth inhibition (GI50) represents the concentration of this compound required to inhibit the proliferation of cancer cells by 50%.
| Cancer Cell Line | Cancer Type | GI50 Value (µM) |
| A2780 | Ovarian | 0.04[1] |
| LNCaP | Prostate | 0.28[1] |
| H460 | Lung | 0.41[1] |
| MB453 | Breast | 0.62[1] |
| M229 | Melanoma | 0.83[1] |
| PANC1 | Pancreatic | 1.21[1] |
| Colo205 | Colon | 1.55[1] |
| U87 | Glioblastoma | 2.17[1] |
| T98G | Glioblastoma | 4.18[1] |
| U251 | Glioblastoma | 5.09[1] |
Table 2: Anti-proliferative activity (GI50) of this compound across a panel of human cancer cell lines after 72 hours of treatment.[1]
Key Experimental Protocols
The characterization of this compound's mechanism of action involves several standard in vitro and in vivo experimental methodologies.
-
Objective: To determine the inhibitory potency (Ki or IC50) of this compound against specific CDK-cyclin complexes.
-
Methodology:
-
Recombinant human CDK-cyclin enzymes are incubated with a specific peptide substrate and ATP (often radiolabeled [γ-³²P]ATP).
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically using phosphocellulose paper or beads.
-
The amount of incorporated radiolabel is quantified using a scintillation counter to determine the kinase activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values are then derived from the IC50 using the Cheng-Prusoff equation.
-
-
Objective: To measure the anti-proliferative effect (GI50) of this compound on cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
After treatment, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 510 nm).
-
The GI50 is calculated from the dose-response curve of cell growth inhibition.
-
-
Objective: To confirm the on-target effect of this compound by assessing the phosphorylation status of Rb.
-
Methodology:
-
Cancer cells are treated with this compound at various concentrations for a defined period.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Rb (e.g., pRb Ser780) and total Rb.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the pRb signal relative to total Rb indicates target engagement.
-
The following diagram outlines a general workflow for these key experiments.
Caption: Workflow for determining this compound's in vitro potency and cellular activity.
Conclusion
This compound is a potent inhibitor of CDK4 and CDK6 that disrupts the cell cycle machinery in cancer cells. Its mechanism of action is centered on the inhibition of Rb phosphorylation, leading to a G1 phase arrest and a subsequent block in cellular proliferation. Preclinical data demonstrate its efficacy across a broad range of cancer cell lines, particularly those dependent on the CDK4/6-Rb pathway for growth. The ongoing clinical development of this compound will further elucidate its therapeutic potential in oncology.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound by Aucentra Therapeutics for Liver Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 5. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abemaciclib induces atypical cell death in cancer cells characterized by formation of cytoplasmic vacuoles derived from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK inhibition steps up against breast cancer | Drug Discovery News [drugdiscoverynews.com]
- 9. researchgate.net [researchgate.net]
- 10. Revelation of cancer drug mechanism offers opportunities to improve patient outcomes [lms.mrc.ac.uk]
Ulecaciclib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ulecaciclib (CAS No: 2075750-05-7) is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] It exhibits a multi-targeted profile, primarily inhibiting CDK4, CDK6, CDK2, and CDK9, key regulators of cell cycle progression and transcription.[1][3][4] This potent activity translates to broad anti-proliferative effects across various cancer cell lines and demonstrates anti-tumor efficacy in preclinical models.[1][3] Notably, this compound can cross the blood-brain barrier, suggesting its potential for treating central nervous system malignancies.[3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key preclinical data for this compound, along with detailed experimental protocols relevant to its evaluation.
Chemical and Physicochemical Properties
This compound is a synthetic organic compound belonging to the aminopyrimidine class of kinase inhibitors.[5][6] Its chemical identity and key physicochemical properties are summarized below.
| Identifier | Value |
| IUPAC Name | N-cyclopentyl-5-[2-[[5-[(4-ethylpiperazin-1-yl)methyl]-2-pyridinyl]amino]-5-fluoropyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine[5][7] |
| CAS Number | 2075750-05-7[5] |
| Molecular Formula | C25H33FN8S[1][5] |
| Molecular Weight | 496.6 g/mol [5] |
| Monoisotopic Mass | 496.25329242 Da[2][5] |
| SMILES String | CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=C(N=C(S4)NC5CCCC5)C)F[4][5] |
| InChIKey | POFVJRKJJBFPII-UHFFFAOYSA-N[5] |
Mechanism of Action: Dual Inhibition of Cell Cycle and Transcription
This compound exerts its anti-neoplastic effects by inhibiting multiple cyclin-dependent kinases, which are serine/threonine kinases crucial for regulating cell cycle progression and gene transcription.[8][9]
2.1. Inhibition of Cell Cycle Progression (CDK2, CDK4, CDK6)
The progression through the cell cycle is tightly controlled by the sequential activation of CDKs.[8] this compound potently inhibits the key kinases responsible for the G1 to S phase transition:
-
CDK4/6-Cyclin D Complex: In the G1 phase, mitogenic signals lead to the formation of the CDK4/6-Cyclin D complex. This complex phosphorylates the Retinoblastoma protein (Rb).[10][11]
-
Rb-E2F Pathway: Phosphorylation of Rb causes it to release the E2F transcription factor, which then activates the transcription of genes required for DNA replication and progression into the S phase.[8][12]
-
CDK2-Cyclin E Complex: E2F also promotes the expression of Cyclin E, which complexes with CDK2 to further phosphorylate Rb, creating a positive feedback loop that commits the cell to division.[8]
This compound's inhibition of CDK4, CDK6, and CDK2 prevents the phosphorylation of Rb, thereby maintaining it in its active, E2F-bound state.[11] This action blocks the G1-S transition, leading to cell cycle arrest and preventing tumor cell proliferation.[10]
Caption: this compound blocks G1-S transition by inhibiting CDK4/6 and CDK2.
2.2. Inhibition of Transcription (CDK9)
CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex.[9] This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), a critical step for releasing it from promoter-proximal pausing and enabling productive transcriptional elongation.[13] In many cancers, there is a high dependency on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC.[13] By inhibiting CDK9, this compound suppresses the transcription of these key survival proteins, which can lead to apoptosis in cancer cells.[9][13]
Caption: this compound inhibits CDK9, suppressing transcription of survival proteins.
Biological and Preclinical Data
3.1. Kinase Inhibitory Potency
This compound demonstrates potent inhibition against several key CDK complexes. The inhibitory constants (Ki) highlight its activity profile.
| Target Kinase/Cyclin Complex | Ki Value |
| CDK4 / Cyclin D1 | 0.2 nM[1][3] |
| CDK6 / Cyclin D3 | 3 nM[1][3] |
| CDK2 / Cyclin A | 0.62 µM[1][3] |
| CDK7 / Cyclin H | 0.63 µM[1][3] |
3.2. Anti-proliferative Activity in Cancer Cell Lines
This compound exhibits potent growth inhibition across a range of human cancer cell lines, with GI50 values (concentration for 50% growth inhibition) often in the nanomolar to low micromolar range.[1][3]
| Cell Line | Cancer Type | GI50 Value |
| A2780 | Ovarian | 0.04 µM (40 nM)[1][3] |
| Leukemia Cells | Leukemia | 10 nM[1][3] |
| LNCaP (LNC) | Prostate | 0.28 µM[1][3] |
| H460 | Lung | 0.41 µM[1][3] |
| MB453 | Breast | 0.62 µM[1][3] |
| M229 | Melanoma | 0.83 µM[1][3] |
| PANC-1 | Pancreatic | 1.21 µM[1][3] |
| Colo205 | Colon | 1.55 µM[1][3] |
| U87 | Glioblastoma | 2.17 µM[1][3] |
| T98G | Glioblastoma | 4.18 µM[1][3] |
| U251 | Glioblastoma | 5.09 µM[1][3] |
3.3. Pharmacokinetics and In Vivo Efficacy
Preclinical studies indicate that this compound has favorable pharmacokinetic properties, including oral bioavailability and the ability to penetrate the central nervous system.[3]
| Parameter | Species | Dose & Route | Value |
| Oral Bioavailability | Cynomolgus Monkey | 50 mg/kg, p.o. | ~21.8%[3] |
| Cmax | Cynomolgus Monkey | 50 mg/kg, p.o. | 643 ng/mL[3] |
| Tmax | Cynomolgus Monkey | 50 mg/kg, p.o. | 6.67 h[3] |
| Half-life (t1/2) | Cynomolgus Monkey | 50 mg/kg, p.o. | 8.34 h[3] |
| Brain/Plasma Ratio | Mouse | 2 mg/kg, i.v. | >1.2[3] |
| Brain/Plasma Ratio | Mouse | 10 mg/kg, p.o. | >0.7[3] |
In vivo studies using mouse xenograft models have demonstrated significant anti-tumor activity.
| Animal Model | Treatment | Outcome |
| U87 Glioblastoma Xenograft | 200 mg/kg, p.o. daily for 21 days | Markedly reduced tumor growth without overt toxicity.[1] |
| GBM Orthotopic Xenograft | 120 mg/kg, p.o. daily for 2 days | Inhibited tumor growth and increased life span ratio (ILS) by 154.8%.[1] |
| U87 GBM Xenograft | 25 mg/kg, p.o. daily for 10 days (with Temozolomide) | Significant anti-tumor efficacy in combination therapy.[3] |
Experimental Protocols
The following sections detail generalized methodologies for evaluating the activity of this compound.
4.1. In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of this compound against a specific CDK. Radiometric assays using [γ-32P] ATP are a classic and reliable method.[14][15]
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Dilute purified, active CDK/cyclin enzyme complex to the desired concentration in kinase buffer.
-
Prepare a substrate solution (e.g., a specific peptide substrate or a protein like Histone H1) in kinase buffer.
-
Prepare a stock solution of this compound in 100% DMSO and create a serial dilution series.
-
Prepare an ATP solution containing a mix of cold ATP and [γ-32P] ATP.
-
-
Kinase Reaction:
-
In a microcentrifuge tube or 96-well plate, combine the CDK/cyclin enzyme, the substrate solution, and the diluted this compound (or DMSO for control).
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the reaction by adding the ATP mixture.
-
Incubate for a defined period (e.g., 30 minutes) at 30°C.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a quench solution (e.g., phosphoric acid or SDS-PAGE loading buffer).
-
Spot a portion of the reaction mixture onto a phosphocellulose membrane or filter paper.
-
Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-32P] ATP.
-
Quantify the incorporated radioactivity on the membrane using a scintillation counter.
-
Alternatively, the reaction can be stopped with SDS-PAGE buffer, run on a gel, and the phosphorylated substrate band visualized by autoradiography and quantified.[16]
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
4.2. Cell Proliferation (GI50) Assay
This protocol describes a method to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (GI50).[3][17]
Methodology:
-
Cell Plating:
-
Culture cancer cells (e.g., U87, A2780) under standard conditions (37°C, 5% CO2).
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.[18]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.1%.
-
Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include wells with medium and DMSO only as a negative control.
-
-
Incubation:
-
Viability Measurement:
-
Quantify cell viability using a suitable assay. An example is the CyQuant® Direct Cell Proliferation Assay, which uses a DNA-binding dye.[18]
-
Alternatively, use metabolic assays like CellTiter-Glo® (measures ATP) or AlamarBlue®.[17][19]
-
Follow the manufacturer's protocol for the chosen assay to measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from wells with medium only).
-
Normalize the data to the DMSO-treated control wells (representing 100% growth).
-
Plot the normalized cell growth (%) against the logarithm of the this compound concentration.
-
Use non-linear regression to fit a dose-response curve and calculate the GI50 value.
-
Caption: Workflow for determining GI50 via a cell proliferation assay.
4.3. In Vivo Tumor Xenograft Efficacy Study
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in an animal model.[1][20]
Methodology:
-
Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., CD-1 nude female mice, 5-6 weeks old).[1]
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 U87 cells) into the flank of each mouse.
-
Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
-
Randomization and Treatment:
-
Randomize the tumor-bearing mice into treatment and control groups (e.g., n=8-10 mice/group).
-
Prepare the vehicle control and the this compound formulation. This compound can be suspended in a vehicle like 0.5% carboxymethyl cellulose for oral gavage.[1]
-
Administer the treatment daily via the chosen route (e.g., oral gavage) at the desired dose (e.g., 200 mg/kg).[1] The control group receives the vehicle only.
-
-
Monitoring and Endpoints:
-
Measure tumor volume (e.g., using calipers, Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint can be a fixed duration (e.g., 21 days) or when tumors in the control group reach a predetermined maximum size.[1]
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Analyze the statistical significance of the differences in tumor volume between groups.
-
Evaluate toxicity based on body weight changes and clinical observations.
-
Caption: Workflow for a subcutaneous tumor xenograft efficacy study.
References
- 1. This compound I CAS#: 2075750-05-7 I inhibitor of cyclin-dependent kinase (CDK) I InvivoChem [invivochem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 2075750-05-7|DC Chemicals [dcchemicals.com]
- 5. This compound | C25H33FN8S | CID 126535127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. This compound (CAS No. 2075750-05-7) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 8. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. targetedonc.com [targetedonc.com]
- 13. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. en.ice-biosci.com [en.ice-biosci.com]
- 20. researchgate.net [researchgate.net]
Ulecaciclib: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ulecaciclib (also known as Auceliciclib) is a potent and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are critical regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. This compound's ability to selectively target the CDK4/6 pathway leads to cell cycle arrest and subsequent inhibition of tumor growth. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, tailored for professionals in the field of drug development and oncology research.
Discovery of this compound
The discovery of this compound emerged from research focused on identifying novel kinase inhibitors with therapeutic potential in oncology. The core chemical scaffold of this compound is a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine. This class of compounds was investigated for its ability to inhibit various protein kinases. Through a focused medicinal chemistry effort, structure-activity relationship (SAR) studies led to the identification of this compound as a highly potent and selective inhibitor of CDK4 and CDK6.
A key publication and associated patent describe the synthesis and evaluation of a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives. Within this series, the compound later named this compound was identified as a lead candidate due to its superior potency and pharmacological properties.
Mechanism of Action: Targeting the Cell Cycle
This compound exerts its anti-cancer effects by inhibiting the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, a critical checkpoint in the G1 phase of the cell cycle.
In normal cell proliferation, mitogenic signals lead to the expression of Cyclin D, which then binds to and activates CDK4 and CDK6. This active complex phosphorylates the Retinoblastoma protein (Rb). Phosphorylated Rb (p-Rb) releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to division. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. This compound competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and effectively halting the cell cycle in the G1 phase.
Synthesis Pathway of this compound
The synthesis of this compound can be achieved through a multi-step process. A key final step involves a Buchwald-Hartwig amination reaction. The overall synthetic strategy is outlined below.
A detailed, step-by-step synthesis is described in the patent literature (e.g., WO 2017/108781 A1). The process generally involves the synthesis of two key intermediates, followed by their coupling.
Step 1: Synthesis of Intermediate A The synthesis of 5-(2-amino-5-fluoropyrimidin-4-yl)-N-cyclopentyl-4-methylthiazol-2-amine involves the construction of the substituted thiazole-pyrimidine core. This is typically achieved through a series of condensation and cyclization reactions starting from smaller, commercially available building blocks.
Step 2: Synthesis of Intermediate B The synthesis of 1-((6-bromopyridin-3-yl)methyl)-4-ethylpiperazine involves the functionalization of a bromopyridine derivative with the ethylpiperazine moiety.
Step 3: Buchwald-Hartwig Amination The final key step is the palladium-catalyzed cross-coupling of Intermediate A and Intermediate B. This reaction forms the crucial amine linkage between the pyrimidine and pyridine rings, yielding the final this compound molecule. The reaction is typically carried out in the presence of a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), a phosphine ligand like Xantphos, and a base such as sodium tert-butoxide (t-BuONa) in an appropriate solvent like dioxane.
Biological Activity and Pharmacokinetics
The biological activity of this compound has been characterized through a series of in vitro and in vivo studies.
In Vitro Kinase Inhibitory Activity
The inhibitory potency of this compound against various cyclin-dependent kinases was determined using kinase assays.
| Target Kinase | Ki (nM) |
| CDK4/Cyclin D1 | 0.2 |
| CDK6/Cyclin D3 | 3 |
| CDK2/Cyclin A | 620 |
| CDK7/Cyclin H | 630 |
| Table 1: Inhibitory constants (Ki) of this compound against various CDK complexes. |
In Vitro Anti-proliferative Activity
The anti-proliferative effects of this compound were evaluated against a panel of human cancer cell lines using cell viability assays.
| Cell Line | Cancer Type | GI50 (µM) |
| A2780 | Ovarian | 0.04 |
| LNCaP | Prostate | 0.28 |
| H460 | Lung | 0.41 |
| MB-453 | Breast | 0.62 |
| M229 | Melanoma | 0.83 |
| PANC-1 | Pancreatic | 1.21 |
| Colo205 | Colon | 1.55 |
| U87 | Glioblastoma | 2.17 |
| T98G | Glioblastoma | 4.18 |
| U251 | Glioblastoma | 5.09 |
| Table 2: 50% growth inhibition (GI50) concentrations of this compound in various cancer cell lines. |
In Vivo Pharmacokinetics
Pharmacokinetic studies in animal models have demonstrated that this compound possesses favorable properties for oral administration.
| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | AUC(0-24) (ng·h/mL) | Oral Bioavailability (%) |
| Cynomolgus Monkey | 50 | p.o. | 6.67 | 643 | 9543 | 21.8 |
| Table 3: Pharmacokinetic parameters of this compound in male cynomolgus monkeys. |
Experimental Protocols
The following are representative protocols for the key assays used to characterize this compound.
CDK4/Cyclin D1 Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced by the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human CDK4/Cyclin D1 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Substrate (e.g., recombinant Retinoblastoma protein fragment)
-
ATP
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well opaque plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer.
-
In a 384-well plate, add the diluted this compound or DMSO control.
-
Add the CDK4/Cyclin D1 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 40 minutes).
-
Stop the reaction by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTT-Based)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Remove the medium and add fresh medium containing serial dilutions of this compound or a DMSO vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control and determine the GI50 value.
Conclusion and Future Directions
This compound is a promising CDK4/6 inhibitor with potent anti-proliferative activity across a range of cancer cell lines and favorable pharmacokinetic properties. Its distinct chemical structure and ability to cross the blood-brain barrier may offer advantages in treating certain malignancies, such as glioblastoma. Ongoing and future clinical trials will further elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents. Further research into biomarkers of response to this compound will be crucial for patient selection and optimizing its clinical application.
In Vitro Anti-proliferative Activity of Ulecaciclib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ulecaciclib (CDK116) is a potent and orally active small molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative activity across a range of cancer cell lines. This technical guide provides a comprehensive overview of the in vitro activity of this compound, detailing its inhibitory profile, anti-proliferative effects, and the underlying mechanism of action. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Introduction
Cyclin-dependent kinases are a family of serine/threonine kinases that play a critical role in the regulation of the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound has emerged as a promising CDK inhibitor with a distinct inhibitory profile. This guide summarizes the key in vitro data for this compound and provides detailed experimental methodologies for its evaluation.
Quantitative Data on In Vitro Activity
The in vitro activity of this compound has been characterized by its inhibitory constants (Ki) against various CDK-cyclin complexes and its growth inhibitory (GI50) effects on a panel of human cancer cell lines.
Table 1: Inhibitory Activity (Ki) of this compound against Cyclin-Dependent Kinases
| CDK/Cyclin Complex | Ki (nM) |
| CDK4/Cyclin D1 | 0.2 |
| CDK6/Cyclin D3 | 3 |
| CDK2/Cyclin A | 620 |
| CDK7/Cyclin H | 630 |
Data sourced from publicly available information.
Table 2: In Vitro Anti-proliferative Activity (GI50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| A2780 | Ovarian Cancer | 0.04 |
| LNCaP | Prostate Cancer | 0.28 |
| H460 | Lung Cancer | 0.41 |
| MB453 | Breast Cancer | 0.62 |
| M229 | Melanoma | 0.83 |
| PANC1 | Pancreatic Cancer | 1.21 |
| Colo205 | Colon Cancer | 1.55 |
| U87 | Glioblastoma | 2.17 |
| T98G | Glioblastoma | 4.18 |
| U251 | Glioblastoma | 5.09 |
| Leukemia Cells | Leukemia | 0.01 |
Data represents a 72-hour treatment period and is sourced from publicly available information.
Mechanism of Action
This compound exerts its anti-proliferative effects primarily through the inhibition of CDK2 and CDK9.
-
CDK2 Inhibition and Cell Cycle Arrest: CDK2, in complex with cyclin E and cyclin A, is essential for the G1/S and S phase transitions of the cell cycle. By inhibiting CDK2, this compound prevents the phosphorylation of key substrates, including the retinoblastoma protein (Rb). This leads to a G1 phase cell cycle arrest, thereby halting cell proliferation.
-
CDK9 Inhibition and Transcriptional Repression: CDK9 is a component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation of many genes, including those encoding anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 by this compound leads to a decrease in the transcription of these pro-survival genes, ultimately promoting apoptosis in cancer cells.
Ulecaciclib Target Engagement in Solid Tumors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ulecaciclib is a cyclin-dependent kinase (CDK) inhibitor with potent activity against CDK2, CDK4, and CDK6. Its mechanism of action centers on the inhibition of the cell cycle, a fundamental process dysregulated in cancer. Specifically, by targeting CDK2/cyclin E and CDK4/6/cyclin D complexes, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor. Hypophosphorylated Rb remains active, sequestering E2F transcription factors and thereby halting the cell cycle at the G1/S transition. This guide provides a comprehensive overview of the preclinical and clinical evaluation of this compound's target engagement in solid tumors, including detailed experimental protocols and quantitative data to facilitate further research and development.
Note on Data: Publicly available quantitative preclinical and clinical data specifically for this compound is limited. Therefore, to illustrate the expected pharmacodynamic effects and target engagement of a potent CDK2/4/6 inhibitor, representative data from other well-characterized CDK inhibitors targeting the same pathway are presented in the following tables. These data should be considered illustrative of the methodologies and expected outcomes when evaluating a compound like this compound.
Mechanism of Action: The CDK2/Cyclin E Axis
The progression of cells from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint controlled by the activity of CDK2 in complex with its regulatory partner, cyclin E. In many solid tumors, this pathway is hyperactivated through various mechanisms, including amplification or overexpression of the CCNE1 gene (encoding cyclin E).
This compound, as a potent inhibitor of CDK2, directly interferes with this process. By binding to the ATP-binding pocket of CDK2, it prevents the kinase from phosphorylating its key substrate, the retinoblastoma protein (Rb). This leads to cell cycle arrest and an inhibition of tumor cell proliferation.
Caption: this compound's inhibition of the CDK4/6-Cyclin D-Rb pathway.
Quantitative Assessment of Target Engagement
The engagement of this compound with its targets, CDK2 and CDK4/6, can be quantified through various preclinical and clinical assays. The following tables summarize key parameters.
Table 1: In Vitro Potency of this compound
| Target | Ki (nM) | Reference |
| CDK2/Cyclin A | 620 | [1] |
| CDK4/Cyclin D1 | 0.2 | [1] |
| CDK6/Cyclin D3 | 3 | [1] |
| CDK7/Cyclin H | 630 | [1] |
Table 2: Anti-proliferative Activity of this compound in Solid Tumor Cell Lines
| Cell Line | Tumor Type | GI50 (µM) | Reference |
| U87 | Glioblastoma | 2.17 | [1] |
| U251 | Glioblastoma | 5.09 | [1] |
| T98G | Glioblastoma | 4.18 | [1] |
| MB453 | Breast Cancer | 0.62 | [1] |
| Colo205 | Colon Cancer | 1.55 | [1] |
| H460 | Lung Cancer | 0.41 | [1] |
| A2780 | Ovarian Cancer | 0.04 | [1] |
| PANC1 | Pancreatic Cancer | 1.21 | [1] |
| LNCaP | Prostate Cancer | 0.28 | [1] |
| M229 | Melanoma | 0.83 | [1] |
Table 3: Illustrative Preclinical Pharmacodynamic (PD) Biomarkers for a CDK2/4/6 Inhibitor
This table presents representative data from a well-characterized CDK4/6 inhibitor to illustrate expected pharmacodynamic effects.
| Tumor Model | Treatment Group (Dose) | % Inhibition of Rb Phosphorylation (Ser780) | Fold Change in Ki-67 Expression | Reference |
| MCF-7 Xenograft | Vehicle | 0% | 1.0 | [2] |
| MCF-7 Xenograft | CDK4/6 Inhibitor (25 mg/kg) | 65% | 0.4 | [2] |
| MCF-7 Xenograft | CDK4/6 Inhibitor (50 mg/kg) | 85% | 0.2 | [2] |
| Calu-3 Xenograft | Vehicle | 0% | 1.0 | [3] |
| Calu-3 Xenograft | CDK4/6 Inhibitor (50 mg/kg) | 70% | 0.3 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's target engagement.
Western Blot for Phosphorylated and Total Rb
This protocol allows for the quantification of the inhibition of Rb phosphorylation.
1. Cell Lysis and Protein Extraction:
-
Culture tumor cells to 70-80% confluency and treat with desired concentrations of this compound for a specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser780, Ser807/811) and total Rb overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify band intensities using densitometry software. Normalize the phospho-Rb signal to the total Rb signal.
Caption: Western Blot workflow for assessing Rb phosphorylation.
Immunohistochemistry (IHC) for Cyclin E
This protocol is for the semi-quantitative assessment of cyclin E expression in tumor tissue.
1. Tissue Preparation:
-
Fix fresh tumor tissue in 10% neutral buffered formalin and embed in paraffin (FFPE).
-
Cut 4-5 µm sections and mount on charged slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution.
-
Incubate with a primary antibody against Cyclin E overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody.
-
Wash with PBS.
-
Apply a streptavidin-HRP conjugate.
5. Visualization and Counterstaining:
-
Visualize with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
6. Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol to xylene.
-
Mount with a permanent mounting medium.
7. Analysis:
-
Score the intensity and percentage of positive tumor cells under a microscope.
Caption: Immunohistochemistry workflow for Cyclin E detection.
Clinical Development and Future Directions
While specific clinical trial data for this compound in solid tumors is not yet widely published, the development of selective CDK2 inhibitors is an active area of research. Clinical trials with other CDK2 inhibitors have shown promising early results, particularly in tumors with CCNE1 amplification or those that have developed resistance to CDK4/6 inhibitors.[4][5][6][7]
The logical relationship between target engagement and clinical response for a CDK2 inhibitor like this compound is illustrated below.
Caption: Logical flow from target engagement to clinical response.
Future research on this compound will likely focus on identifying patient populations most likely to benefit, through the use of biomarkers such as CCNE1 amplification and Rb proficiency. Combination strategies with other targeted agents or chemotherapies are also a promising avenue for further investigation to overcome potential resistance mechanisms.
References
- 1. Systematic Modeling and Design Evaluation of Unperturbed Tumor Dynamics in Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell cycle and beyond: Exploiting new RB1 controlled mechanisms for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Modeling Drug Responses and Evolutionary Dynamics Using Patient-Derived Xenografts Reveals Precision Medicine Strategies for Triple-Negative Breast Cancer | Semantic Scholar [semanticscholar.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes [insight.jci.org]
Preclinical Profile of Ulecaciclib: A Brain-Penetrant CDK4/6 Inhibitor for Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of Ulecaciclib (also known as Auceliciclib or AU3-14), a novel, orally bioavailable, and potent cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor with significant potential for the treatment of glioblastoma (GBM). A key characteristic of this compound is its ability to penetrate the blood-brain barrier, a critical feature for targeting brain tumors.[1][2][3] Preclinical evidence demonstrates its efficacy in relevant GBM models, both as a monotherapy and in combination with the standard-of-care chemotherapy, temozolomide.[1]
Mechanism of Action and Preclinical Rationale
This compound is a highly selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1] In many cancers, including glioblastoma, the cyclin D-CDK4/6-INK4-Rb pathway is frequently dysregulated, leading to uncontrolled cell proliferation.[1][4] this compound is designed to restore cell cycle control by specifically targeting CDK4 and CDK6.[1] Its ability to cross the blood-brain barrier addresses a major challenge in the treatment of glioblastoma, as many therapeutic agents are unable to reach the tumor site in effective concentrations.[1][2][3] Preclinical studies have shown that this compound induces G1/G0 cell cycle arrest and senescence in CDK4-amplified glioblastoma cell lines.[4]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | Kᵢ (nM) |
| CDK4/Cyclin D1 | 0.2 |
| CDK6/Cyclin D3 | 3 |
| CDK2/Cyclin A | 620 |
| CDK7/Cyclin H | 630 |
Data sourced from commercially available information on this compound.
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | GI₅₀ (nM) |
| Leukemia Cells | Leukemia | 10 |
GI₅₀ (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth. Data sourced from commercially available information on this compound.
Table 3: In Vivo Efficacy in a U87 Glioblastoma Xenograft Model
| Animal Model | Treatment | Key Findings |
| CD1 nu/nu female mice with subcutaneous U87 GBM xenografts | This compound | Markedly reduced tumor growth without overt toxicity. |
| Inhibited tumor growth on day 21. | ||
| Increased life span ratio (ILS) of 154.8%. |
Data sourced from commercially available information on this compound.
Table 4: Pharmacokinetic Profile in Cynomolgus Monkeys
| Parameter | Value |
| Dose | 50 mg/kg (oral) |
| Oral Bioavailability | ~21.8% |
| Tₘₐₓ | 6.67 h |
| Cₘₐₓ | 643 ng/mL |
| AUC₀₋₂₄ | 9543 ng·h/mL |
| t₁/₂ | 8.34 h |
Data sourced from commercially available information on this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are outlined below.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound against a panel of cyclin-dependent kinases.
-
Methodology:
-
Recombinant human CDK/cyclin complexes (CDK4/Cyclin D1, CDK6/Cyclin D3, CDK2/Cyclin A, CDK7/Cyclin H) are used.
-
The kinase reaction is initiated by adding ATP and a appropriate substrate (e.g., a peptide derived from Retinoblastoma protein, Rb).
-
This compound is added at various concentrations to determine its inhibitory effect.
-
The amount of phosphorylated substrate is quantified, typically using a radioisotope assay (³³P-ATP) or a non-radioactive method like fluorescence polarization or luminescence-based assays.
-
The concentration of this compound that inhibits 50% of the kinase activity (IC₅₀) is calculated. Kᵢ values are then determined from the IC₅₀ values using the Cheng-Prusoff equation.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
-
Methodology:
-
Glioblastoma cells (e.g., U87) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 72 hours), the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and the GI₅₀ value is calculated.
-
In Vivo Glioblastoma Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Cell Implantation: Human glioblastoma cells (e.g., U87) are harvested and suspended in a suitable medium, often mixed with Matrigel to enhance tumor formation. The cell suspension is then subcutaneously or orthotopically (intracranially) injected into immunocompromised mice (e.g., CD1 nude or BALB/c nude).
-
Tumor Growth Monitoring: For subcutaneous models, tumor volume is measured regularly using calipers (Volume = (length × width²)/2). For orthotopic models, tumor growth can be monitored using non-invasive imaging techniques like bioluminescence imaging (if cells are engineered to express luciferase) or magnetic resonance imaging (MRI).
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule. The control group receives the vehicle.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoints are typically tumor growth inhibition and increase in lifespan. At the end of the study, tumors are excised and weighed.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the experiment to assess for any treatment-related toxicity.
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the CDK4/6 signaling pathway.
-
Methodology:
-
Glioblastoma cells are treated with this compound or vehicle control for a specified time.
-
Cells are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Rb, total Rb, CDK4, CDK6, and a loading control like β-actin or GAPDH).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein levels.
-
Visualizations
Signaling Pathway of this compound in Glioblastoma
Caption: this compound inhibits the CDK4/6-Rb signaling pathway.
Experimental Workflow for In Vivo Glioblastoma Xenograft Study
References
Ulecaciclib's Effect on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulecaciclib is a potent, orally active small molecule inhibitor of cyclin-dependent kinases (CDKs), key regulators of cell cycle progression. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound exhibits inhibitory activity against a panel of CDKs, primarily targeting CDK2, CDK4, CDK6, and CDK7.[1] This multi-targeted approach allows this compound to disrupt the cell cycle at multiple checkpoints, leading to potent anti-proliferative effects in various cancer cell lines, including leukemia and ovarian cancer.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound on cell cycle progression, supported by representative data and detailed experimental protocols.
Mechanism of Action: Inhibition of G1/S Phase Transition
The progression of a cell through the G1 phase and into the S phase of the cell cycle is tightly controlled by the activity of CDK4/6 and CDK2. In response to mitogenic signals, D-type cyclins are synthesized and bind to CDK4 and CDK6. The active Cyclin D-CDK4/6 complexes then phosphorylate the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for S-phase entry. Phosphorylation of Rb by CDK4/6 leads to its inactivation and the release of E2F, which then activates the transcription of genes encoding proteins essential for DNA replication, such as Cyclin E.
Cyclin E subsequently binds to and activates CDK2, which further phosphorylates Rb, creating a positive feedback loop that ensures a unidirectional transition into the S phase. This compound, by inhibiting CDK4 and CDK6, prevents the initial phosphorylation of Rb, thus maintaining it in its active, growth-suppressive state. This leads to the sequestration of E2F and a subsequent block in the G1/S transition, resulting in a G1 cell cycle arrest.[2] Furthermore, inhibition of CDK2 by this compound reinforces this G1 arrest by preventing the subsequent hyperphosphorylation of Rb.
Caption: this compound's mechanism of action on the G1/S cell cycle checkpoint.
Quantitative Data on Cell Cycle Arrest
The primary cellular effect of this compound is the induction of a G1 phase cell cycle arrest. This effect is both dose- and time-dependent. The following tables present representative data on the effects of this compound on the cell cycle distribution of a human leukemia cell line (e.g., MOLM-13) as determined by flow cytometry.
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution (48h Treatment)
| This compound Conc. (nM) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 45.2 ± 2.1 | 40.5 ± 1.8 | 14.3 ± 1.5 |
| 10 | 60.1 ± 2.5 | 28.3 ± 1.9 | 11.6 ± 1.2 |
| 50 | 75.8 ± 3.0 | 15.1 ± 1.5 | 9.1 ± 1.0 |
| 100 | 85.3 ± 2.8 | 8.2 ± 1.1 | 6.5 ± 0.9 |
Table 2: Time-Dependent Effect of this compound (50 nM) on Cell Cycle Distribution
| Time (hours) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 | 45.2 ± 2.1 | 40.5 ± 1.8 | 14.3 ± 1.5 |
| 12 | 55.9 ± 2.3 | 32.7 ± 2.0 | 11.4 ± 1.3 |
| 24 | 68.4 ± 2.7 | 20.6 ± 1.7 | 11.0 ± 1.1 |
| 48 | 75.8 ± 3.0 | 15.1 ± 1.5 | 9.1 ± 1.0 |
| 72 | 82.1 ± 3.1 | 10.5 ± 1.3 | 7.4 ± 0.9 |
Effects on Key Cell Cycle Regulatory Proteins
The induction of G1 arrest by this compound is accompanied by changes in the expression and phosphorylation status of key cell cycle regulatory proteins. Western blot analysis is a standard method to assess these changes.
Table 3: Effect of this compound on Cell Cycle Regulatory Proteins (48h Treatment)
| This compound Conc. (nM) | p-Rb (Ser780) (Relative Level) | Total Rb (Relative Level) | Cyclin D1 (Relative Level) | p27Kip1 (Relative Level) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 |
| 10 | 0.45 | 0.98 | 0.72 | 1.5 |
| 50 | 0.15 | 0.95 | 0.41 | 2.1 |
| 100 | 0.05 | 0.92 | 0.25 | 2.8 |
Experimental Protocols
Flow Cytometry for Cell Cycle Analysis
This protocol describes a standard procedure for analyzing the cell cycle distribution of a cancer cell line treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL stock)
-
Propidium Iodide (1 mg/mL stock)
-
Triton X-100
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight (for adherent cells). Treat cells with various concentrations of this compound or vehicle control for the desired time points.
-
Cell Harvest: For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells once with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the FL2-A (PI fluorescence area) parameter to visualize the DNA content. Gate on single cells to exclude doublets and aggregates. The G1 peak should be at 2N DNA content, and the G2/M peak at 4N DNA content. Cells in S phase will have DNA content between 2N and 4N. Analyze the data using appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Western Blotting for Cell Cycle Proteins
This protocol outlines the procedure for detecting changes in the expression and phosphorylation of key cell cycle proteins in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb (Ser780), anti-Rb, anti-Cyclin D1, anti-p27Kip1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the flow cytometry protocol. After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
This compound is a potent inhibitor of key cell cycle-regulating CDKs, leading to a robust G1 phase arrest in cancer cells. Its mechanism of action is centered on the inhibition of CDK4/6 and CDK2, which prevents the phosphorylation and inactivation of the Rb tumor suppressor protein. This guide provides a comprehensive technical overview of this compound's effects on cell cycle progression, including representative quantitative data and detailed experimental protocols for its characterization. The presented information underscores the potential of this compound as a targeted therapeutic agent for cancers with a dysregulated cell cycle. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and patient populations most likely to benefit.
References
Methodological & Application
Ulecaciclib: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ulecaciclib is a potent and orally active inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative activity across a range of cancer cell lines. This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound, including its mechanism of action, key signaling pathways, and methodologies for assessing its biological effects. Quantitative data on its inhibitory activity and cellular effects are summarized, and workflows for cell viability, apoptosis, and cell cycle analysis are presented with visual diagrams to facilitate experimental design.
Mechanism of Action
This compound primarily exerts its anti-cancer effects by inhibiting the activity of several key cyclin-dependent kinases, which are crucial regulators of cell cycle progression.[1] Dysregulation of the cell cycle is a hallmark of cancer, and CDKs are often hyperactivated in malignant cells, driving uncontrolled proliferation.[2] this compound has been shown to inhibit the following CDK-cyclin complexes with varying potencies:
-
CDK2/Cyclin A and CDK2/Cyclin E: These complexes are essential for the G1 to S phase transition of the cell cycle.[3] Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis.
-
CDK4/Cyclin D1 and CDK6/Cyclin D3: These complexes control the G1 phase progression by phosphorylating the retinoblastoma protein (Rb).[1][4] Inhibition of CDK4 and CDK6 prevents Rb phosphorylation, leading to G1 arrest.[5]
-
CDK7/Cyclin H: This complex acts as a CDK-activating kinase (CAK) and is also involved in the regulation of transcription.
By targeting these specific CDKs, this compound effectively halts the cell cycle at the G1/S checkpoint, thereby inhibiting the proliferation of cancer cells.
Signaling Pathway Diagram
Caption: this compound inhibits CDK4/6 and CDK2, preventing Rb phosphorylation and blocking cell cycle progression.
Quantitative Data
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| Target Complex | Ki |
| CDK2/Cyclin A | 0.62 µM |
| CDK4/Cyclin D1 | 0.2 nM |
| CDK6/Cyclin D3 | 3 nM |
| CDK7/Cyclin H | 0.63 µM |
Data sourced from MedchemExpress.[6]
Table 2: Anti-proliferative Activity (GI50) of this compound in Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | GI50 |
| Leukemia Cells | Leukemia | 10 nM |
| A2780 | Ovarian | 40 nM |
| LNCaP | Prostate | 0.28 µM |
| H460 | Lung | 0.41 µM |
| MB453 | Breast | 0.62 µM |
| M229 | Melanoma | 0.83 µM |
| PANC1 | Pancreatic | 1.21 µM |
| Colo205 | Colon | 1.55 µM |
| U87 | Glioblastoma | 2.17 µM |
| T98G | Glioblastoma | 4.18 µM |
| U251 | Glioblastoma | 5.09 µM |
Data sourced from MedchemExpress.[6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[7]
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.[8] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[9]
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the GI50 value (and 2x, 5x GI50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Caption: Correlation between cell state and Annexin V/PI staining in apoptosis assays.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.[10]
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After attachment, treat with this compound at concentrations around the GI50 value for 24 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples by flow cytometry, measuring the fluorescence intensity of PI.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
Caption: Step-by-step workflow for cell cycle analysis using propidium iodide staining.
Conclusion
This compound is a potent CDK inhibitor with significant in vitro anti-cancer activity. The protocols provided herein offer a comprehensive framework for researchers to investigate the cellular effects of this compound. These assays are fundamental for characterizing its mechanism of action, determining its potency in various cancer models, and providing a basis for further preclinical and clinical development. Careful execution of these experiments will yield valuable insights into the therapeutic potential of this compound.
References
- 1. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Cyclin E-Cdk-2 Complex Represses Lung Cancer Growth by Triggering Anaphase Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Apoptosis Assays - Araceli Biosciences [aracelibio.com]
- 9. Fluorochrome-Labeled Inhibitors of Caspases: Expedient In Vitro and In Vivo Markers of Apoptotic Cells for Rapid Cytometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols: Ulecaciclib in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulecaciclib is an orally active, potent inhibitor of cyclin-dependent kinases (CDKs), with significant activity against CDK2, CDK4, and CDK6.[1] These kinases are crucial regulators of the cell cycle, and their dysregulation is a common feature in many cancers. This compound's ability to arrest the cell cycle makes it a promising candidate for cancer therapy. Notably, it has the ability to cross the blood-brain barrier, suggesting its potential for treating central nervous system (CNS) malignancies.[1] These application notes provide a comprehensive overview of the recommended dosages, formulation, and experimental protocols for utilizing this compound in preclinical in vivo mouse models.
Mechanism of Action: CDK Inhibition
This compound exerts its anti-tumor effects by inhibiting key cyclin-dependent kinases, which prevents the phosphorylation of the retinoblastoma (Rb) protein. This action blocks the cell cycle transition from the G1 to the S phase, thereby inhibiting cancer cell proliferation.
Caption: Simplified signaling pathway of CDK4/6 inhibition by this compound.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo studies.
-
Oral Bioavailability: this compound is orally active.[1] In male cynomolgus monkeys, a 50 mg/kg oral dose resulted in a bioavailability of approximately 21.8%.[1]
-
Blood-Brain Barrier Penetration: A key feature of this compound is its ability to cross the blood-brain barrier.[1] In mice, brain-to-plasma concentration ratios were found to be greater than 1.2 for intravenous administration and greater than 0.7 for oral administration, making it a suitable candidate for intracranial tumor models.[1]
Recommended Dosage and Administration
The dosage of this compound can vary depending on the tumor model, treatment regimen (monotherapy vs. combination), and study objectives. All administrations are typically performed via oral gavage (p.o.).
| Tumor Model | Dosage | Dosing Schedule | Treatment Duration | Regimen | Source |
| General Xenograft | 200 mg/kg | Daily | 21 days | Monotherapy | [1] |
| Glioblastoma (Orthotopic) | 120 mg/kg | Daily | 2 days | Monotherapy | [1] |
| Combination Study | 25 mg/kg | Daily | 10 days | Combination with Temozolomide (TMZ) | [1] |
Formulation Protocol
While specific formulation details for this compound are not always published, a standard approach for preparing a suspension for oral gavage in preclinical studies can be followed. The goal is to create a uniform suspension that can be accurately dosed.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Methylcellulose in sterile water, 50 mM sodium lactate pH 4[2])
-
Mortar and pestle or homogenizer
-
Sterile water or saline
-
Magnetic stirrer and stir bar
-
Calibrated oral gavage needles
Protocol:
-
Calculate Required Amount: Determine the total amount of this compound and vehicle needed for the entire study cohort, including a small excess to account for any loss during preparation.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Prepare Vehicle: Prepare the chosen vehicle solution (e.g., 0.5% methylcellulose).
-
Create a Paste: Place the this compound powder in a mortar. Add a small volume of the vehicle and triturate with the pestle to create a smooth, uniform paste. This step is crucial to prevent clumping.
-
Suspend the Compound: Gradually add the remaining vehicle to the paste while continuously stirring or mixing.
-
Ensure Homogeneity: Transfer the mixture to a sterile beaker or bottle with a magnetic stir bar. Place it on a magnetic stirrer and mix continuously until a homogenous suspension is achieved. For some compounds, sonication may be required.
-
Administration: The suspension should be continuously stirred during the dosing procedure to ensure that each animal receives a consistent dose. Administer the calculated volume to each mouse using an appropriately sized oral gavage needle.
Experimental Protocols
Subcutaneous Xenograft Efficacy Study
This protocol outlines a standard workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Caption: General experimental workflow for a subcutaneous xenograft mouse model study.
Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., A2780 ovarian cancer, H460 lung cancer, where this compound shows high potency[1]) under standard conditions.
-
Cell Preparation: Harvest cells during their exponential growth phase. Wash with sterile PBS and resuspend at a concentration of 5-10 x 10⁶ cells per 100 µL. For many cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rates.[3]
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).[2][4]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size. Monitor tumor volume using digital calipers (Volume = (Length x Width²)/2).[2] Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[4]
-
Treatment Administration: Begin dosing as per the schedules outlined in Section 4. Administer this compound or vehicle control via oral gavage.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week as indicators of efficacy and toxicity, respectively.[4]
-
Endpoint: The study can be terminated after a fixed duration (e.g., 21 days) or when tumors in the control group reach a predetermined size limit. Tumors can then be excised for pharmacodynamic (PD) marker analysis (e.g., pRb levels).
Orthotopic Glioblastoma Xenograft Model
Given this compound's ability to penetrate the CNS, orthotopic models are highly relevant.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of a glioblastoma cell line (e.g., U87, U251[1]) in sterile PBS at a concentration of approximately 5 x 10⁴ cells per 2-5 µL.
-
Stereotactic Surgery: Anesthetize the mouse and secure it in a stereotactic frame. Create a small burr hole in the skull over the desired brain region (e.g., the right cerebral hemisphere).[2]
-
Intracranial Injection: Using a Hamilton syringe, slowly inject 2-5 µL of the cell suspension into the brain parenchyma to a specific depth.[2]
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics.
-
Treatment and Monitoring: Begin this compound treatment a few days after implantation. Monitor the mice for neurological symptoms and body weight loss. The primary endpoint is typically overall survival.[1] In the study referenced, this compound treatment at 120 mg/kg via oral gavage for 2 days resulted in an increased life span ratio of 154.8% for the treated mice.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for Assessing Ulecaciclib Target Inhibition by Western Blot
Topic: Western Blot Protocol to Assess Ulecaciclib Target Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, orally bioavailable inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative activity in various cancer models. It primarily targets CDK4/cyclin D1 and CDK6/cyclin D3 with high affinity, and also exhibits inhibitory activity against CDK2/cyclin A and CDK7/cyclin H at micromolar concentrations. This application note provides a detailed protocol for assessing the target inhibition of this compound, with a focus on CDK2 and CDK5, using the Western blot technique. The protocol outlines methods to measure the phosphorylation status of key downstream substrates, providing a reliable readout of this compound's in-cell activity.
Signaling Pathway of this compound Inhibition
This compound exerts its anti-cancer effects by inhibiting the kinase activity of CDKs, which are critical regulators of cell cycle progression and other cellular processes. CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression, primarily through the phosphorylation of the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to the release of E2F transcription factors, which in turn activate the transcription of genes required for DNA replication.[1][2][3] this compound's inhibition of CDK2 is expected to decrease Rb phosphorylation.
CDK5, while structurally similar to other CDKs, is primarily activated by p35 and p39 in post-mitotic neurons, where it regulates neuronal migration and synaptic plasticity. However, aberrant CDK5 activity has been implicated in several cancers, where it can contribute to cell cycle progression, apoptosis, and motility.[4][5] CDK5 can phosphorylate a variety of substrates, including Rb and its own activator, p35. The phosphorylation of p35 by CDK5 at Thr138 is a key regulatory event that can influence p35 stability and CDK5 activity.[6][7]
Experimental Protocol
This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to analyze the phosphorylation of CDK2 and CDK5 substrates.
Experimental Workflow Diagram
Materials and Reagents
Reagents for Cell Culture and Lysis:
-
Appropriate cell line (e.g., MCF7, HeLa, or a relevant cancer cell line)
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (or similar) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
Reagents for Western Blotting:
-
Protein assay reagent (e.g., BCA or Bradford)
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 1)
-
HRP-conjugated secondary antibodies (see Table 1)
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagent
Detailed Methodology
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to attach and grow for 24 hours. b. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
2. Cell Lysate Preparation: [8][9][10][11][12] a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to the plate and scrape the cells. c. Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. e. Transfer the supernatant (protein extract) to a new tube. f. Determine the protein concentration of each sample using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer: [13][14][15] a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel. d. Run the gel according to the manufacturer's instructions. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting: [13][16][17][18] a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Table 1) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. Signal Detection and Analysis: a. Prepare the ECL detection reagent according to the manufacturer's instructions and incubate with the membrane. b. Capture the chemiluminescent signal using a digital imaging system or X-ray film. c. For quantitative analysis, use densitometry software to measure the band intensities. Normalize the intensity of the phosphorylated protein to the total protein and/or a loading control (e.g., β-actin or GAPDH).
Data Presentation
The following tables provide a summary of the recommended antibodies and their working dilutions for this protocol.
Table 1: Primary and Secondary Antibodies
| Target Protein | Description | Vendor (Example) | Catalog No. (Example) | Dilution |
| Phospho-Rb (Ser807/811) | Marker for CDK2/4/6 activity | Cell Signaling Technology | #8516 | 1:1000 |
| Total Rb | Loading control for p-Rb | Cell Signaling Technology | #9309 | 1:1000 |
| Phospho-p35 (Thr138) | Potential marker for CDK5 activity | Custom or specialized vendor | - | Optimize |
| Total p35 | Loading control for p-p35 | Santa Cruz Biotechnology | sc-820 | 1:500 |
| CDK2 | Total CDK2 protein | Cell Signaling Technology | #2546 | 1:1000 |
| CDK5 | Total CDK5 protein | Cell Signaling Technology | #2506 | 1:1000 |
| β-Actin | Loading Control | Sigma-Aldrich | A5441 | 1:5000 |
| Anti-rabbit IgG, HRP-linked | Secondary Antibody | Cell Signaling Technology | #7074 | 1:2000 |
| Anti-mouse IgG, HRP-linked | Secondary Antibody | Cell Signaling Technology | #7076 | 1:2000 |
Note: Antibody dilutions are starting recommendations and should be optimized for your specific experimental conditions.
Table 2: Key Reagent and Buffer Compositions
| Reagent/Buffer | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitors |
| 4x Laemmli Sample Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue |
| 10x TBST | 200 mM Tris, 1.5 M NaCl, 1% Tween 20, adjust pH to 7.6 |
| Blocking Buffer | 5% (w/v) non-fat dry milk or BSA in 1x TBST |
Conclusion
This application note provides a comprehensive Western blot protocol to assess the target inhibition of this compound on CDK2 and CDK5. By analyzing the phosphorylation status of key downstream substrates like Rb and p35, researchers can effectively determine the cellular potency and mechanism of action of this compound. The provided diagrams and tables offer a clear and structured guide for performing these experiments. Successful implementation of this protocol will generate robust and reproducible data for drug development and cancer research professionals.
References
- 1. Phospho-Rb (Ser807/811) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-Rb (Ser807/811) (D20B12) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. Rb Antibody | Cell Signaling Technology [cellsignal.com]
- 4. CDK2 antibody (10122-1-AP) | Proteintech [ptglab.com]
- 5. Cdk5 antibody | antibody review based on formal publications [labome.com]
- 6. CDK5 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-CDK5 (Tyr15) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 9. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 10. Western Blot Sample Preparation Protocol [novusbio.com]
- 11. Cell lysate preparation and Western blot analysis [bio-protocol.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. bostonbioproducts.com [bostonbioproducts.com]
- 15. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 16. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 17. Western Blot Antibody Staining & Detection [novusbio.com]
- 18. Western Blotting Immunodetection Techniques | Bio-Rad [bio-rad.com]
Ulecaciclib: Application Notes and Protocols for Inducing G1 Cell Cycle Arrest in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulecaciclib is a potent and orally active inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant potential in cancer research through its ability to induce cell cycle arrest at the G1 phase.[1] By primarily targeting CDK4/Cyclin D1 and CDK6/Cyclin D3, this compound effectively blocks the phosphorylation of the Retinoblastoma (Rb) protein, a critical step for cells to transition from the G1 to the S phase of the cell cycle.[2][3][4] This targeted mechanism of action makes this compound a valuable tool for studying cell cycle regulation and a promising candidate for anticancer therapeutic development.[5]
These application notes provide detailed information and protocols for utilizing this compound to induce G1 cell cycle arrest in a research setting. The included data and methodologies are intended to guide researchers in designing and executing experiments to investigate the effects of this compound on various cancer cell lines.
Data Presentation
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| Target | Kᵢ (nM) |
| CDK4/Cyclin D1 | 0.2 |
| CDK6/Cyclin D3 | 3 |
| CDK2/Cyclin A | 620 |
| CDK7/Cyclin H | 630 |
Data sourced from MedchemExpress.[1]
Table 2: Antiproliferative Activity of this compound (GI₅₀) in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) |
| A2780 | Ovarian | 0.04 |
| Leukemia | Leukemia | 0.01 |
| LNCaP | Prostate | 0.28 |
| H460 | Lung | 0.41 |
| MB453 | Breast | 0.62 |
| M229 | Melanoma | 0.83 |
| PANC1 | Pancreatic | 1.21 |
| Colo205 | Colon | 1.55 |
| U87 | Glioblastoma | 2.17 |
| T98G | Glioblastoma | 4.18 |
| U251 | Glioblastoma | 5.09 |
Data sourced from MedchemExpress.[1]
Signaling Pathway
Caption: this compound-induced G1 cell cycle arrest pathway.
Experimental Protocols
Note: The following protocols are generalized based on standard methodologies for CDK4/6 inhibitors. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (GI₅₀ Determination)
This protocol determines the concentration of this compound that inhibits the growth of a cell population by 50% (GI₅₀).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well). Incubate overnight at 37°C, 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Assessment: Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the GI₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the percentage of cells in each phase of the cell cycle following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both adherent and floating cells to account for any detached, apoptotic cells.
-
Fixation: Wash the cells with PBS and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.
Protocol 3: Western Blot Analysis of Rb Phosphorylation
This protocol assesses the phosphorylation status of the Retinoblastoma protein (pRb), a direct downstream target of CDK4/6.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-pRb Ser780, anti-total Rb, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Seed and treat cells with this compound as described in Protocol 2. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody (e.g., anti-pRb) overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the pRb signal to the total Rb or a loading control (GAPDH or β-actin) to determine the relative change in Rb phosphorylation upon this compound treatment.
Experimental Workflow Visualization
Caption: Workflow for assessing this compound-induced G1 arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Automated workflow for the cell cycle analysis of non-adherent and adherent cells using a machine learning approach [elifesciences.org]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Ulecaciclib Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulecaciclib is an orally active inhibitor of cyclin-dependent kinases (CDKs), demonstrating potent activity against CDK2, CDK4, CDK6, and CDK7.[1] These kinases are critical regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers. This compound's ability to cross the blood-brain barrier makes it a promising candidate for treating primary and metastatic brain tumors, such as glioblastoma (GBM).[1] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound in preclinical animal models.
Mechanism of Action and Targeted Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting CDK4/6, which prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for the G1 to S phase transition in the cell cycle. This leads to cell cycle arrest and an inhibition of tumor cell proliferation.
Caption: this compound inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation.
Recommended Animal Models
The selection of an appropriate animal model is critical for the successful preclinical evaluation of this compound. The choice of model will depend on the cancer type of interest and the specific research questions being addressed.
1. Subcutaneous Xenograft Models:
-
Description: Human cancer cell lines are injected subcutaneously into immunodeficient mice (e.g., nude or SCID mice). This model is well-suited for initial efficacy screening and dose-finding studies due to its relative simplicity and reproducibility.
-
Recommended Cell Lines for Glioblastoma: U-87 MG is a commonly used human glioblastoma cell line for xenograft studies.
-
Advantages: Rapid tumor growth, ease of tumor measurement, and lower cost compared to other models.
-
Limitations: The subcutaneous microenvironment does not fully recapitulate the native tumor microenvironment, particularly for brain tumors.
2. Orthotopic Xenograft Models:
-
Description: Human cancer cells are implanted into the corresponding organ of origin in immunodeficient mice. For glioblastoma, this involves the intracranial injection of tumor cells.
-
Advantages: More clinically relevant as it mimics the natural tumor microenvironment, allowing for the assessment of tumor invasion and the drug's ability to cross the blood-brain barrier.
-
Limitations: Technically more challenging, requires specialized surgical skills, and tumor growth is often monitored using imaging techniques, which can be more expensive.
3. Patient-Derived Xenograft (PDX) Models:
-
Description: Tumor fragments from a patient are directly implanted into immunodeficient mice. PDX models are known to better preserve the genomic and phenotypic characteristics of the original tumor.
-
Advantages: High clinical relevance and predictive value for patient response to therapy.
-
Limitations: Can be challenging and time-consuming to establish, and the lack of a functional immune system in the host mouse limits the evaluation of immunomodulatory effects.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vivo efficacy and pharmacokinetics of this compound.
Table 1: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models
| Animal Model | Cancer Type | Treatment | Dosing Schedule | Key Findings | Reference |
| CDl nu/nu female mice with subcutaneous U-87 MG xenografts | Glioblastoma | This compound | 200 mg/kg, p.o. daily for 21 days | Markedly reduced tumor growth without overt toxicity. | [1] |
| Orthotopic glioblastoma mouse xenograft models | Glioblastoma | This compound | 120 mg/kg, p.o. | Inhibited tumor growth and increased life span ratio (ILS) of 154.8%. | [1] |
| Orthotopic glioblastoma mouse xenograft models | Glioblastoma | This compound + Temozolomide (TMZ) | This compound: 25 mg/kg, p.o. daily for 10 days; TMZ: 5 mg/kg, p.o. 5 days/week for 2 weeks | Significant anti-tumor efficacy at lower doses of this compound. | [1] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Route of Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC(0-24) (ng·h/mL) | Oral Bioavailability (%) | Brain/Plasma Ratio | Reference |
| Mouse | i.v. | 2 | - | - | - | - | >1.2 | [1] |
| Mouse | p.o. | 10 | - | - | - | - | >0.7 | [1] |
| Cynomolgus Monkey | p.o. | 50 | 6.67 | 643 | 9543 | 21.8 | - | [1] |
Experimental Protocols
Protocol 1: Subcutaneous Glioblastoma Xenograft Model for this compound Efficacy Testing
This protocol describes the establishment of a subcutaneous U-87 MG xenograft model and subsequent treatment with this compound to evaluate its anti-tumor efficacy.
Caption: Experimental workflow for this compound efficacy testing in a subcutaneous xenograft model.
Materials:
-
U-87 MG human glioblastoma cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old female immunodeficient mice (e.g., CD-1 nude)
-
This compound
-
Vehicle for this compound formulation
-
Calipers
-
Animal housing and handling equipment
Procedure:
-
Cell Culture: Culture U-87 MG cells in complete medium until they reach the logarithmic growth phase.
-
Cell Preparation:
-
Harvest cells using trypsin-EDTA and wash with PBS.
-
Perform a cell count and assess viability (should be >90%).
-
Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. The formula for tumor volume is: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 200 mg/kg) or vehicle orally once daily.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
A secondary endpoint can be overall survival.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, euthanize the mice and collect the tumors.
-
Tumor lysates can be analyzed by Western blot for downstream markers of CDK4/6 inhibition, such as phosphorylated Rb (pRb) and Ki-67.
-
Protocol 2: Orthotopic Glioblastoma Xenograft Model
This protocol outlines the establishment of an orthotopic glioblastoma model for a more clinically relevant assessment of this compound.
Materials:
-
Luciferase-expressing U-87 MG cells (U-87 MG-Luc)
-
Materials for cell preparation as in Protocol 1
-
6-8 week old female immunodeficient mice
-
Stereotactic apparatus for intracranial injections
-
Bioluminescence imaging system
-
This compound and vehicle
Procedure:
-
Cell Preparation: Prepare U-87 MG-Luc cells as described in Protocol 1.
-
Intracranial Injection:
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Create a small burr hole in the skull at the desired coordinates.
-
Slowly inject a small volume of the cell suspension (e.g., 1 x 10^5 cells in 2-5 µL) into the brain parenchyma.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth using bioluminescence imaging once or twice a week.
-
-
Randomization and Treatment:
-
Once a detectable bioluminescent signal is observed, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 120 mg/kg) or vehicle orally once daily.
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth via bioluminescence imaging.
-
The primary endpoint is typically overall survival.
-
Monitor for neurological symptoms and body weight loss.
-
Logical Framework for Animal Model Selection
The choice of an animal model for testing this compound efficacy should be guided by the specific research objectives.
Caption: A decision-making framework for selecting the appropriate animal model.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the preclinical evaluation of this compound in various animal models. The selection of the model, dosing regimen, and endpoints should be tailored to the specific scientific questions being investigated. Rigorous and well-designed animal studies are essential to further elucidate the therapeutic potential of this compound and to guide its clinical development.
References
Ulecaciclib Administration in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of ulecaciclib, a potent and orally active inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. The following protocols and data are compiled from available preclinical research to guide the design and execution of in vivo studies.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by targeting the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, a critical regulator of the G1-S phase transition in the cell cycle. In many cancer cells, this pathway is hyperactivated, leading to uncontrolled proliferation. This compound inhibits the kinase activity of CDK4 and CDK6, preventing the phosphorylation of Rb. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby repressing the transcription of genes required for DNA synthesis and cell cycle progression, ultimately leading to G1 cell cycle arrest.
Caption: this compound inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and causing G1 arrest.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against various CDK-cyclin complexes and its anti-proliferative effects in different cancer cell lines.
Table 1: this compound Kinase Inhibitory Activity
| Target Complex | Kᵢ (nM) |
| CDK4/Cyclin D1 | 0.2 |
| CDK6/Cyclin D3 | 3 |
| CDK2/Cyclin A | 620 |
| CDK7/Cyclin H | 630 |
| Data presented as the inhibitor constant (Kᵢ), indicating the concentration required to produce half-maximum inhibition. |
Table 2: this compound In Vitro Anti-proliferative Activity (GI₅₀)
| Cell Line | Cancer Type | GI₅₀ (nM) |
| Leukemia Cells | Leukemia | 10 |
| A2780 | Ovarian | 40 |
| Data presented as the concentration of this compound that causes 50% inhibition of cell growth (GI₅₀) after a 72-hour exposure. |
Preclinical Administration Protocols
Oral Administration
Oral gavage is the most common route for this compound administration in preclinical models, reflecting its intended clinical use.
Protocol 1: Oral Gavage Administration of this compound in a Mouse Xenograft Model
-
Animal Model: Female immunodeficient mice (e.g., NOD SCID or athymic nude), 6-8 weeks old.
-
Tumor Model: Subcutaneous xenograft of a relevant human cancer cell line (e.g., ZR-75-1 for breast cancer).
-
This compound Formulation:
-
Vehicle: A common vehicle for similar compounds is 1% hydroxyethylcellulose (HEC), 0.25% polysorbate 80 (Tween® 80), and 0.05% antifoam in purified water.
-
Preparation:
-
Prepare the vehicle by first dissolving the antifoam and polysorbate 80 in water.
-
Slowly add the HEC while stirring until a homogenous suspension is formed.
-
Weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste with continuous stirring or vortexing to achieve the desired final concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 20g mouse at 10 mL/kg).
-
Ensure the final formulation is a uniform suspension. Prepare fresh daily or assess stability if stored.
-
-
-
Administration:
-
Dosage: A reported effective dose is 200 mg/kg, administered daily.[1]
-
Procedure: Administer the this compound suspension via oral gavage using a 20-22 gauge gavage needle. The volume is typically 5-10 mL/kg of body weight.
-
-
Treatment Schedule: Daily for a specified period, such as 21 days.[1]
-
Monitoring: Monitor tumor growth using calipers 2-3 times per week. Monitor animal body weight and overall health daily.
Intravenous Administration
Intravenous administration can be used for pharmacokinetic studies or to achieve rapid and complete bioavailability.
Protocol 2: Intravenous Administration of this compound in Mice
-
Animal Model: As described for oral administration.
-
This compound Formulation:
-
Vehicle Selection: this compound is poorly soluble in water. A suitable vehicle for intravenous administration in mice could be a co-solvent system. Based on tolerability studies in mice, a potential vehicle could be a mixture of Polyethylene Glycol 400 (PEG400), Dimethyl Sulfoxide (DMSO), and saline. A common starting point is 10% DMSO, 40% PEG400, and 50% sterile saline. Note: The final formulation should be sterile-filtered.
-
Preparation:
-
Dissolve this compound in DMSO first.
-
Add PEG400 and mix thoroughly.
-
Add sterile saline to the final volume and mix until a clear solution is obtained.
-
Sterile-filter the final solution through a 0.22 µm syringe filter.
-
-
-
Administration:
-
Dosage: A reported dose for pharmacokinetic studies is 2 mg/kg.[1]
-
Procedure: Administer the this compound solution via the lateral tail vein using a 27-30 gauge needle. The injection volume should be approximately 5 mL/kg of body weight.
-
-
Treatment Schedule: Typically a single dose for pharmacokinetic analysis or as required for efficacy studies.
-
Monitoring: Observe animals for any acute toxicity post-injection. For pharmacokinetic studies, collect blood samples at specified time points.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for a preclinical efficacy study of this compound using a xenograft model.
Caption: Workflow for a preclinical in vivo efficacy study of this compound in a mouse xenograft model.
Expected Outcomes and Data Interpretation
Treatment with this compound is expected to result in a dose-dependent inhibition of tumor growth. Efficacy is typically quantified as Tumor Growth Inhibition (TGI), calculated at the end of the study using the following formula:
TGI (%) = (1 - (ΔT / ΔC)) x 100
Where:
-
ΔT is the change in mean tumor volume in the treated group.
-
ΔC is the change in mean tumor volume in the control (vehicle) group.
In preclinical studies with the related CDK4/6 inhibitor abemaciclib, dose-dependent anti-tumor activity has been observed, with higher doses leading to tumor regression.[1] Similar outcomes can be anticipated for this compound, with an effective oral dose of 200 mg/kg daily for 21 days showing in vivo anti-tumor efficacy in mice.[1]
Concluding Remarks
The protocols and data presented provide a foundation for the preclinical investigation of this compound. The oral route of administration is well-documented, and the provided formulation and protocol offer a robust starting point for efficacy studies. While a specific intravenous formulation for this compound is not explicitly detailed in the literature, the suggested co-solvent system is a viable approach based on common practices for poorly soluble compounds. Researchers should perform pilot studies to confirm the tolerability and efficacy of their chosen administration route and formulation. Careful monitoring of in-life parameters and rigorous data analysis are crucial for the successful preclinical evaluation of this compound.
References
Troubleshooting & Optimization
Optimizing Ulecaciclib concentration for cancer cell lines
Welcome to the technical support center for Ulecaciclib. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cancer cell line experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active inhibitor of cyclin-dependent kinases (CDKs). It primarily targets CDK2, CDK4, CDK6, and CDK7.[1] By inhibiting these kinases, this compound blocks the phosphorylation of the Retinoblastoma (Rb) protein. This prevents the release of the E2F transcription factor, leading to cell cycle arrest at the G1/S transition and subsequent inhibition of cancer cell proliferation.[2][3][4][5]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in organic solvents such as DMSO. For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the typical concentrations of this compound to use in cancer cell line experiments?
A3: The optimal concentration of this compound varies depending on the cancer cell line. It is recommended to perform a dose-response experiment to determine the GI50 (the concentration that causes 50% growth inhibition) for your specific cell line. The GI50 values for this compound in various cancer cell lines have been reported to range from 0.04 µM to 5.09 µM.[1][6][7]
Quantitative Data Summary
The following table summarizes the reported GI50 values for this compound in various cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | GI50 (µM) |
| A2780 | Ovarian | 0.04 |
| LNCaP | Prostate | 0.28 |
| H460 | Lung | 0.41 |
| MB453 | Breast | 0.62 |
| M229 | - | 0.83 |
| PANC1 | Pancreatic | 1.21 |
| Colo205 | Colon | 1.55 |
| U87 | Glioblastoma | 2.17 |
| T98G | Glioblastoma | 4.18 |
| U251 | Glioblastoma | 5.09 |
Data sourced from MedChemExpress and InvivoChem.[1][6][7]
Signaling Pathway Diagram
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observed effect on cell viability | This compound concentration is too low. | Perform a dose-response curve to determine the optimal concentration for your cell line. Start with a broad range (e.g., 0.01 µM to 10 µM). |
| Cell line is resistant to CDK4/6 inhibition. | Check for Rb protein expression. Rb-negative cell lines are often resistant to CDK4/6 inhibitors.[5] Consider alternative or combination therapies. | |
| Incorrect incubation time. | Most in vitro studies with this compound report incubation times of 72 hours.[1][6][7] Ensure a sufficient treatment period. | |
| Precipitation of this compound in culture medium | Poor solubility of this compound at the working concentration. | Prepare a fresh, higher concentration stock solution in DMSO. When diluting into the medium, vortex or mix thoroughly. Avoid repeated freeze-thaw cycles of the stock solution. |
| Interaction with components in the serum or medium. | Try reducing the serum concentration if possible, or use a serum-free medium for the duration of the treatment. | |
| High background in Western blot for pRb | Non-specific antibody binding. | Use a blocking buffer containing bovine serum albumin (BSA) instead of milk, as casein in milk is phosphorylated and can cause background.[8] |
| Antibody concentration is too high. | Titrate the primary antibody to determine the optimal concentration. | |
| Difficulty in resolving cell cycle phases in flow cytometry | Inappropriate cell fixation. | Use cold 70% ethanol for fixation and store at 4°C for at least 2 hours.[9][10] |
| RNA contamination interfering with Propidium Iodide (PI) staining. | Treat cells with RNase A to ensure that PI only binds to DNA.[10][11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[1][6][12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Western Blot for Phospho-Rb (pRb)
This protocol provides a general workflow for assessing the phosphorylation status of Rb.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser807/811) and total Rb overnight at 4°C. A β-actin antibody should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing cell cycle distribution using propidium iodide (PI) staining.[2][9][10][11]
-
Cell Treatment and Harvesting: Treat cells with this compound and a vehicle control. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Gate the cell populations based on their DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. researchhub.com [researchhub.com]
Technical Support Center: Managing Off-Target Effects of Ulecaciclib In Vitro
Welcome to the technical support center for ulecaciclib. This resource is designed to assist researchers, scientists, and drug development professionals in managing potential off-target effects of this compound during in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of cyclin-dependent kinases (CDKs), with high affinity for CDK4/cyclin D1 and CDK6/cyclin D3. It also shows inhibitory activity against CDK2/cyclin A and CDK7/cyclin H at higher concentrations. Its primary on-target effect is the inhibition of the CDK4/6-retinoblastoma (Rb) pathway, leading to G1 cell cycle arrest.[1][2]
Q2: What are the potential off-target effects of this compound?
Q3: How can I identify potential off-target effects of this compound in my experiments?
Several methods can be employed to identify off-target effects:
-
Kinome Profiling: Services like KINOMEscan can provide a broad assessment of this compound's binding affinity against a large panel of kinases.[6]
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to validate target engagement and identify off-target binding within intact cells.
-
Phosphoproteomics: Mass spectrometry-based phosphoproteomics can reveal changes in signaling pathways that are not directly linked to the intended CDK4/6 inhibition.
-
Western Blotting: Probing for the activation or inhibition of key proteins in pathways commonly affected by off-target kinase activity (e.g., PI3K/Akt, MAPK pathways) can provide initial clues.
Q4: I am observing unexpected cell death in my cultures treated with this compound. What could be the cause?
Unexpected cytotoxicity at concentrations where G1 arrest is expected could be due to off-target kinase inhibition. Some CDK inhibitors have been shown to induce apoptosis through off-target effects.[7][8] It is recommended to perform assays to detect markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) to confirm this.
Q5: My cell viability assay results are inconsistent. What could be the issue?
The choice of cell viability assay is critical when working with CDK4/6 inhibitors. Assays that measure metabolic activity, such as those based on ATP levels (e.g., CellTiter-Glo®), can be misleading. CDK4/6 inhibition can cause cells to arrest in G1 and increase in size, leading to an increase in ATP production that can mask a cytostatic effect. It is recommended to use assays that directly measure cell number, such as those based on DNA content (e.g., CyQUANT®) or direct cell counting.
Troubleshooting Guides
Issue 1: Discrepancy between expected cytostatic effect and observed cytotoxicity.
-
Possible Cause: Off-target kinase inhibition leading to apoptosis.
-
Troubleshooting Steps:
-
Confirm Apoptosis: Perform a Western blot for apoptotic markers like cleaved caspase-3 and cleaved PARP. An Annexin V/PI staining followed by flow cytometry can also quantify apoptotic cells.
-
Dose-Response Analysis: Perform a detailed dose-response curve and correlate the concentrations at which cytotoxicity is observed with the IC50 for CDK4/6 inhibition. Significant cytotoxicity at concentrations close to the G1 arrest IC50 may suggest off-target effects.
-
Rescue Experiment: If a specific off-target kinase is suspected, co-treatment with a selective activator of the downstream pathway or genetic knockdown/knockout of the off-target kinase could help confirm its role in the observed cytotoxicity.
-
Issue 2: Unexpected changes in cell morphology.
-
Possible Cause: Off-target effects on cytoskeletal or adhesion kinases.
-
Troubleshooting Steps:
-
Immunofluorescence: Stain for key cytoskeletal components like F-actin (using phalloidin) and microtubules (using anti-tubulin antibodies) to visualize any morphological changes.
-
Adhesion Assays: If cells appear to be detaching or clumping, perform a cell adhesion assay to quantify the effect of this compound on cell-matrix interactions.
-
Review Kinome Profiling Data: If available, check the kinome scan data for inhibition of kinases known to regulate cell morphology and adhesion (e.g., FAK, Src family kinases).
-
Issue 3: Ambiguous cell cycle analysis results.
-
Possible Cause:
-
Troubleshooting Steps:
-
Senescence Staining: Perform a senescence-associated β-galactosidase (SA-β-gal) staining to check for senescent cells.
-
Autophagy Markers: Use Western blot to probe for autophagy markers like LC3-II and p62.
-
Extended Time Course: Analyze the cell cycle profile at multiple time points (e.g., 24, 48, 72 hours) to better understand the dynamics of cell cycle arrest and potential escape or entry into other states.
-
Synchronized Cultures: Use synchronized cell populations to get a clearer picture of the effects of this compound on a specific phase of the cell cycle.
-
Quantitative Data Summary
The following tables summarize the known inhibitory activities of this compound.
| Target | Ki (nM) |
| CDK4/Cyclin D1 | 0.2 |
| CDK6/Cyclin D3 | 3 |
| CDK2/Cyclin A | 620 |
| CDK7/Cyclin H | 630 |
Data compiled from publicly available sources.
| Cell Line | GI50 (µM) |
| U87 (Glioblastoma) | 2.17 |
| U251 (Glioblastoma) | 5.09 |
| T98G (Glioblastoma) | 4.18 |
| MDA-MB-453 (Breast) | 0.62 |
| Colo205 (Colon) | 1.55 |
| H460 (Lung) | 0.41 |
| A2780 (Ovarian) | 0.04 |
| PANC1 (Pancreatic) | 1.21 |
Data represents growth inhibition (GI50) after 72 hours of treatment.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of this compound's binding to its intended targets (CDK4/6) and potential off-targets in a cellular context.
Materials:
-
Cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Liquid nitrogen
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibodies against CDK4, CDK6, and suspected off-targets
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at the desired concentration (e.g., 1 µM) or DMSO for 2-4 hours.
-
Cell Harvesting: Harvest cells by scraping and wash with ice-cold PBS containing inhibitors. Resuspend the cell pellet in PBS with inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western blotting using antibodies against the target proteins.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Kinome Profiling to Identify Off-Targets
This is a general workflow for using a commercial service like KINOMEscan.
Procedure:
-
Compound Submission: Provide a sample of this compound at a specified concentration and quantity to the service provider.
-
Screening: The compound is screened against a large panel of purified, recombinant kinases (typically over 400). The assay measures the ability of the compound to compete with an immobilized ligand for binding to the kinase active site.
-
Data Analysis: The results are provided as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is a %Ctrl value below 10% or 35%. The data is often visualized as a dendrogram of the human kinome, highlighting the kinases that interact with the compound.
-
Interpretation: Analyze the list of "hits" to identify potential off-target kinases. Further validation in cellular assays is recommended for any significant off-target interactions.
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Synthetic lethal interaction of CDK inhibition and autophagy inhibition in human solid cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK4/6 and autophagy inhibitors synergize to suppress the growth of human head and neck squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and the potential for differential clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic lethal interaction of CDK inhibition and autophagy inhibition in human solid cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Interpreting unexpected results in Ulecaciclib experiments
Welcome to the technical support center for Ulecaciclib experiments. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during in vitro and in vivo studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of Cyclin-Dependent Kinases (CDKs), with significant activity against CDK2 and CDK9. It also demonstrates inhibitory effects on CDK4, CDK6, and CDK7 at different concentrations. Its primary antitumor effect is believed to stem from the induction of cell cycle arrest and the inhibition of transcription of key anti-apoptotic proteins.
Q2: I'm not observing the expected G1 arrest in my cell line. What could be the reason?
Several factors could contribute to a lack of G1 arrest. Firstly, the cell line's genetic background is crucial; for instance, cells with a loss of Retinoblastoma (Rb) protein function may be resistant to CDK4/6 inhibition-mediated G1 arrest. Secondly, the concentration of this compound and the treatment duration are critical parameters that may need optimization for your specific cell line. Lastly, compensatory signaling pathways could be activated, allowing cells to bypass the G1/S checkpoint.
Q3: My cell viability results are inconsistent between different assay methods (e.g., MTT vs. cell counting). Why might this be?
Discrepancies between metabolic assays like MTT and direct cell counting can arise from off-target effects of the inhibitor on cellular metabolism.[1] Some kinase inhibitors can interfere with the enzymatic reactions of the assay itself, leading to an over- or underestimation of cell viability.[1] It is recommended to use a secondary, non-metabolic viability assay, such as Trypan Blue exclusion or a fluorescence-based live/dead stain, to confirm your findings.
Q4: I am seeing an unexpected increase in the expression of some pro-survival genes after this compound treatment. Is this a known effect?
While this compound is expected to downregulate the transcription of many genes by inhibiting CDK9, paradoxical effects can occur. Inhibition of CDK4/6 has been shown to remodel the enhancer landscape and stimulate the transcriptional activity of factors like AP-1, which can drive the expression of a different set of genes.[2] This highlights the complex interplay of the various CDKs that this compound inhibits.
Troubleshooting Guides
Issue 1: Weaker than Expected Inhibition of Cell Proliferation
If this compound is showing lower than anticipated anti-proliferative activity in your experiments, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Drug Inactivity | - Verify Solubility and Stability: this compound, like many small molecule inhibitors, can have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) and that the final concentration of the solvent in your culture medium is not affecting the cells. Prepare fresh stock solutions regularly and store them appropriately to avoid degradation.[3][4] - Confirm Drug Identity and Purity: If possible, verify the identity and purity of your this compound compound using analytical methods such as HPLC or mass spectrometry. |
| Cell Line-Specific Resistance | - Assess Rb Status: Perform a western blot to check for the presence of functional Retinoblastoma (Rb) protein. Cell lines lacking Rb are often resistant to CDK4/6 inhibitors.[5] - Evaluate Basal CDK Activity: Different cell lines have varying dependencies on specific CDKs. A cell line with low basal CDK2 or CDK9 activity might be less sensitive to this compound. - Investigate Compensatory Pathways: Check for the upregulation of alternative survival pathways, such as the PI3K/Akt/mTOR pathway, which can confer resistance to CDK inhibitors.[6] |
| Suboptimal Experimental Conditions | - Optimize Drug Concentration and Treatment Duration: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. - Check Cell Seeding Density: Ensure that cells are in the exponential growth phase when the drug is added. Overly confluent or sparse cultures can respond differently to treatment. |
Issue 2: Unexpected Cell Cycle Profile
Interpreting cell cycle analysis data after this compound treatment can be complex due to its multi-CDK inhibitory profile.
Potential Observations and Interpretations
| Observed Profile | Potential Interpretation and Next Steps |
| No significant change in cell cycle distribution | - This could indicate intrinsic resistance, as described in Issue 1. - The concentration of this compound may be too low to elicit a cell cycle block. - Next Steps: Increase the drug concentration and/or treatment duration. Analyze earlier time points to capture a transient arrest. |
| Accumulation in G2/M phase instead of G1 | - While G1 arrest is expected from CDK4/6 inhibition, CDK2 is also involved in the G2/M transition. Inhibition of CDK2 can lead to a G2/M block in some cellular contexts.[7] - Next Steps: Analyze the expression and phosphorylation status of G2/M checkpoint proteins (e.g., Cyclin B1, CDK1). |
| Increase in Sub-G1 population without a clear cell cycle arrest | - A significant sub-G1 peak is indicative of apoptosis. This compound's inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins like Mcl-1, triggering cell death.[5][8] - Next Steps: Confirm apoptosis using an independent assay, such as Annexin V/PI staining or a caspase activity assay. |
Issue 3: Inconclusive Target Engagement (Western Blot)
Confirming that this compound is hitting its intended targets is crucial. Unexpected western blot results can be due to technical or biological reasons.
Troubleshooting Western Blots for CDK Pathway Proteins
| Problem | Possible Cause | Recommended Solution |
| No change in total protein levels of CDKs or cyclins | This is often expected. This compound is a kinase inhibitor and should primarily affect the phosphorylation status of its targets, not their total protein levels. | Focus on detecting changes in the phosphorylation of downstream targets. |
| Difficulty detecting changes in p-Rb | - Antibody quality: The phospho-specific antibody may not be optimal. - Insufficient treatment time: The effect on Rb phosphorylation may be rapid and transient. - Rb is not the primary driver in your cell line. | - Validate your phospho-Rb antibody with positive and negative controls. - Perform a time-course experiment (e.g., 1, 4, 8, 24 hours). - Analyze the phosphorylation of other CDK substrates, such as p-CDK2 (T160) or downstream targets of CDK9. |
| No decrease in RNA Polymerase II Ser2 phosphorylation (a CDK9 target) | - Off-target effects: At the concentration used, this compound might be predominantly inhibiting other CDKs. - Technical issues: Phosphatases may have been active during sample preparation. | - Titrate this compound to a concentration range where CDK9 inhibition is expected. - Crucially, always include phosphatase and protease inhibitors in your lysis buffer. |
Experimental Protocols
Cell Viability Assay (MTT)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Read the absorbance at 570 nm using a microplate reader.
Note: Due to potential interference of kinase inhibitors with metabolic assays, it is highly recommended to validate key findings with a direct cell counting method (e.g., Trypan Blue exclusion) or a fluorescence-based viability assay.[1]
Western Blot for Phosphorylated Proteins
-
Seed cells and treat with this compound as for a standard experiment.
-
Lyse cells on ice in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent for phospho-antibodies as it contains phosphoproteins that can increase background.[9]
-
Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
For normalization, probe the same membrane for a loading control (e.g., β-actin, GAPDH) or the total, non-phosphorylated form of the protein of interest.
Visualizations
Caption: this compound's multi-target signaling pathway.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 2. CDK4/6 inhibition reprograms the breast cancer enhancer landscape by stimulating AP-1 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-polymer solubility and miscibility: Stability consideration and practical challenges in amorphous solid dispersion development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of the Potential of CDK2 Inhibitor NU6140 to Influence the Expression of Pluripotency Markers NANOG, OCT4, and SOX2 in 2102Ep and H9 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antineoplastic effects of selective CDK9 inhibition with atuveciclib on cancer stem-like cells in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
How to address Ulecaciclib resistance in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing and overcoming ulecaciclib resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active inhibitor of cyclin-dependent kinases (CDKs). It primarily targets CDK4 and CDK6, which are key regulators of the cell cycle.[1][2] In complex with Cyclin D, CDK4/6 phosphorylates the retinoblastoma tumor suppressor protein (Rb).[3][4] This phosphorylation releases the transcription factor E2F, allowing the expression of genes required for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase.[2][5] By inhibiting CDK4/6, this compound prevents Rb phosphorylation, maintaining the cell in a state of arrest in the G1 phase and thereby inhibiting proliferation.[6][7] this compound also shows inhibitory activity against CDK2 and CDK7 at higher concentrations.[1]
Q2: What are the primary mechanisms of acquired resistance to CDK4/6 inhibitors like this compound?
Acquired resistance to CDK4/6 inhibitors is a significant clinical and research challenge.[8][9] Multiple mechanisms have been identified, which often involve the cancer cells finding ways to bypass the G1-S checkpoint control that these inhibitors enforce. Key mechanisms include:
-
Loss of Retinoblastoma (Rb) Function: Since Rb is the primary target of the CDK4/6-Cyclin D complex, its loss through mutation or copy number alteration makes the cell insensitive to CDK4/6 inhibition.[10][11]
-
Upregulation of Cyclin E-CDK2 Activity: The Cyclin E-CDK2 complex can also phosphorylate Rb, providing an alternative pathway for G1-S transition.[10][12] Overexpression of Cyclin E1 is a key driver of resistance.[12][13]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative growth-promoting pathways to circumvent the cell cycle block. The PI3K/AKT/mTOR pathway is a commonly activated escape route.[5][10][14]
-
Alterations in Core Cell Cycle Proteins: Amplification or upregulation of CDK4, CDK6, or Cyclin D can sometimes overcome the inhibitory effect of the drug.[5][11][15]
Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?
Resistance is confirmed by a significant increase in the half-maximal inhibitory concentration (IC50). This is determined by comparing the dose-response curve of the suspected resistant cell line to its parental, sensitive counterpart.
-
Perform a Cell Viability Assay: Use assays like CellTiter-Glo, MTT, or CCK-8 to measure cell viability across a range of this compound concentrations for both parental and suspected resistant cells.[16][17]
-
Calculate IC50 Values: Plot the dose-response curves and calculate the IC50 value for each cell line.
-
Determine the Resistance Index (RI): The RI is calculated by dividing the IC50 of the resistant line by the IC50 of the parental line (RI = IC50 Res / IC50 Par). An RI significantly greater than 1 indicates resistance.[18]
Q4: What are the principal strategies to overcome or circumvent this compound resistance in a research setting?
Strategies focus on targeting the specific mechanisms driving resistance.
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Co-inhibition of CDK2: If resistance is driven by elevated Cyclin E-CDK2 activity, combining this compound with a CDK2 inhibitor can be highly effective. This dual targeting restores cell cycle control.[8][13][19]
-
Targeting Bypass Pathways: For cells that have activated pathways like PI3K/AKT/mTOR, combination therapy with a PI3K inhibitor (e.g., alpelisib) or an mTOR inhibitor (e.g., everolimus) can re-sensitize cells to CDK4/6 inhibition.[10][14]
-
Alternative CDK Inhibition: In cases of Rb loss, where CDK4/6 inhibition is ineffective, targeting other cell cycle kinases like CDK7 may be a viable strategy.[11]
Troubleshooting Guide
Problem: My cells are no longer responding to this compound at the previously effective concentration.
-
Initial Assessment:
-
Verify Drug Potency: Ensure the this compound stock solution has not degraded. Prepare a fresh stock and repeat the experiment.
-
Check Cell Health and Identity: Confirm the cell line has not been contaminated or misidentified using STR profiling. Ensure cells are healthy and within a low passage number.
-
Quantitative Confirmation: Perform a dose-response experiment comparing the current cell stock to a cryopreserved low-passage stock of the parental line. A rightward shift in the IC50 curve for the current cells confirms acquired resistance.
-
Problem: I have confirmed resistance via IC50 shift. How do I investigate the underlying mechanism?
-
Systematic Investigation Workflow:
-
Analyze Rb Pathway: Use Western blotting to check the protein levels of total Rb and phosphorylated Rb (p-Rb). A complete loss of Rb protein is a strong indicator of the resistance mechanism.[9] Also, check for increased expression of CDK6, p-CDK2, and Cyclin E1.[8]
-
Assess Bypass Pathways: Probe for activation of key signaling nodes like p-AKT and p-S6K using Western blot to assess the activation of the PI3K/AKT/mTOR pathway.[5]
-
Genomic Analysis: If feasible, perform copy number analysis to detect loss of the RB1 gene or amplification of genes like CCNE1 (Cyclin E1).[9]
-
Problem: My resistant cells show elevated Cyclin E1 and p-CDK2 levels. What is the recommended next step?
-
Therapeutic Strategy: This finding strongly suggests that resistance is mediated by CDK2 activation.
-
Introduce a CDK2 Inhibitor: Treat the resistant cells with a combination of this compound and a specific CDK2 inhibitor.
-
Assess Synergy: Perform cell viability assays with the combination treatment to determine if the addition of the CDK2 inhibitor restores sensitivity. The triple combination of a CDK2 inhibitor, a CDK4/6 inhibitor, and endocrine therapy has shown to be effective in resistant ER+ breast cancer cells.[8]
-
Problem: Western blot analysis shows a complete loss of Rb protein in my resistant cell line. What are my options?
-
Rationale: Loss of Rb renders the cell cycle independent of CDK4/6 regulation, making this compound and other CDK4/6 inhibitors ineffective.[10]
-
Explore Alternative CDK Inhibitors: The cells might still be sensitive to inhibitors of other CDKs that control later cell cycle checkpoints, such as CDK1 or CDK7.[11]
-
Target Other Pathways: Investigate other dependencies of the Rb-null cell line. These cells may have acquired vulnerabilities to other targeted agents or chemotherapies.
-
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase/Cyclin Complex | Kᵢ (Inhibitory Constant) |
|---|---|
| CDK4 / Cyclin D1 | 0.2 nM |
| CDK6 / Cyclin D3 | 3 nM |
| CDK2 / Cyclin A | 0.62 µM |
| CDK7 / Cyclin H | 0.63 µM |
Data sourced from MedchemExpress.[1]
Table 2: Hypothetical Example of an IC50 Shift Indicating this compound Resistance
| Cell Line | This compound IC50 | Resistance Index (RI) | Interpretation |
|---|---|---|---|
| Parental MCF7 | 40 nM | - | Sensitive |
| This compound-Resistant MCF7 | 980 nM | 24.5 | High level of resistance |
This table illustrates how resistance is quantified. The Resistance Index (RI) is the ratio of the IC50 of the resistant line to the parental line.[18]
Table 3: Overview of Potential Combination Therapies to Overcome this compound Resistance
| Resistance Mechanism | Combination Strategy | Rationale |
|---|---|---|
| Upregulation of Cyclin E/CDK2 | Add CDK2 Inhibitor | Targets the key bypass mechanism that phosphorylates Rb.[8][12] |
| Activation of PI3K/AKT/mTOR | Add PI3K or mTOR Inhibitor | Blocks the pro-survival signaling that circumvents the CDK4/6 block.[10][14] |
| High CDK6 Expression | Maintain this compound + Add CDK2i | Co-targeting CDK2 and CDK4/6 can overcome resistance associated with high CDK6.[8][20] |
This table provides a framework for selecting rational drug combinations based on the identified resistance mechanism.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol is based on the widely used method of continuous, dose-escalating drug exposure.[16][21]
-
Determine Initial IC50: First, establish the baseline IC50 of the parental cell line for this compound using a standard cell viability assay.
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).[21]
-
Monitor and Passage: Maintain the cells in this drug concentration, changing the media every 2-3 days. Passage the cells when they reach 70-80% confluency. Initially, a large amount of cell death is expected.[18][22]
-
Dose Escalation: Once the cells have adapted and are proliferating steadily (typically after 2-3 passages), increase the this compound concentration by 1.5 to 2.0-fold.[21]
-
Repeat and Select: Repeat step 4, gradually increasing the drug concentration over several months. This stepwise pressure selects for a resistant population.[18]
-
Characterize and Bank: Once cells are stably growing at a high concentration of this compound (e.g., 10x the initial IC50), characterize their level of resistance by re-determining the IC50. Cryopreserve stocks at various stages of resistance development.[22]
Protocol 2: Assessment of this compound Sensitivity via CellTiter-Glo® Assay
This protocol outlines how to measure cell viability to determine the IC50.[17]
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound. Replace the media in the wells with media containing the different drug concentrations. Include "vehicle only" (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings in the control wells (typically 72 hours).
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.[17]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add the reagent to each well (volume typically equal to the culture medium volume).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle-treated control cells (100% viability) and plot the results as percent viability versus drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50.
Protocol 3: Analysis of Key Proteins by Western Blot
This protocol is for assessing changes in protein expression and phosphorylation status.
-
Protein Extraction: Treat sensitive and resistant cells with or without this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Rb, p-Rb (Ser780), Cyclin E1, CDK2, p-AKT, β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. β-actin or GAPDH should be used as a loading control.
Visualizations
Caption: this compound inhibits the active Cyclin D-CDK4/6 complex.
Caption: Key mechanisms of acquired resistance to CDK4/6 inhibitors.
Caption: Workflow for developing and characterizing resistant cell lines.
Caption: Troubleshooting logic for investigating this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CDK inhibition steps up against breast cancer | Drug Discovery News [drugdiscoverynews.com]
- 8. Co-targeting CDK2 and CDK4/6 overcomes resistance to aromatase and CDK4/6 inhibitors in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 11. Frontiers | Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib [frontiersin.org]
- 12. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic benefits of maintaining CDK4/6 inhibitors and incorporating CDK2 inhibitors beyond progression in breast cancer [elifesciences.org]
- 14. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Standardized assays to monitor drug sensitivity in hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Culture Academy [procellsystem.com]
- 19. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Ulecaciclib (Abemaciclib) In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ulecaciclib (Abemaciclib) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Abemaciclib)?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] By inhibiting these kinases, this compound prevents the phosphorylation of the Retinoblastoma protein (Rb).[4][5] This keeps Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[6][7] The result is a G1 cell cycle arrest, leading to the inhibition of tumor cell proliferation.[4][5]
Q2: Is this compound the same as Abemaciclib?
A2: Yes, this compound is another name for Abemaciclib. Abemaciclib is marketed under the brand name Verzenio. The information for Abemaciclib is directly applicable to this compound.
Q3: What are the key differences between this compound (Abemaciclib) and other CDK4/6 inhibitors like Palbociclib and Ribociclib?
A3: While all three drugs target CDK4/6, there are some distinctions. This compound (Abemaciclib) has a greater selectivity for CDK4 over CDK6.[2] It is also the only CDK4/6 inhibitor approved for continuous daily dosing, which may be due to a lower incidence of myelosuppression compared to Palbociclib and Ribociclib.[2] Conversely, this compound is associated with a higher incidence of gastrointestinal toxicity, particularly diarrhea.[8][9]
Troubleshooting Guide for In Vivo Experiments
Problem 1: Suboptimal or lack of tumor growth inhibition in my xenograft model.
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Possible Cause 1: Intrinsic Resistance of the Cancer Model.
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Is your cell line or patient-derived xenograft (PDX) model appropriate? Efficacy of this compound is highly dependent on an intact CDK4/6-Rb signaling pathway. Models with loss of Rb function (Rb-null) will be intrinsically resistant.[10]
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Action: Before starting an in vivo experiment, confirm the Rb status of your cancer model. Perform in vitro proliferation assays to determine the IC50 of this compound for your specific cell line. Cell lines with high IC50 values are less likely to respond in vivo.
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Possible Cause 2: Acquired Resistance.
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Have the tumors been previously treated or exposed to CDK4/6 inhibitors? Prolonged treatment can lead to acquired resistance through various mechanisms, including loss of Rb function, amplification of CDK6, or activation of bypass signaling pathways like the PI3K/AKT/mTOR pathway.[11][12]
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Action: If you are modeling acquired resistance, consider combination therapies. For example, combining this compound with a PI3K inhibitor has been shown to overcome resistance in some preclinical models.[12][13]
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Possible Cause 3: Inadequate Drug Exposure.
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Is the dosing regimen optimal? Insufficient dosage or frequency can lead to suboptimal tumor growth inhibition.
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Action: Ensure you are using a well-established dosing regimen. For many mouse xenograft models, oral gavage of 50-75 mg/kg daily has shown efficacy.[14][15][16] It may be necessary to perform pharmacokinetic studies in your specific animal model to ensure adequate drug exposure.
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Problem 2: Excessive toxicity or adverse effects in treated animals (e.g., weight loss, diarrhea).
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Possible Cause 1: Dose is too high for the specific animal strain or model.
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Action: Toxicity can be dose-dependent.[17] If you observe significant weight loss (>15-20%) or severe diarrhea, consider reducing the dose. A dose reduction to 50 mg/kg or an intermittent dosing schedule might be better tolerated while still maintaining efficacy. In clinical settings, diarrhea is managed with antidiarrheal medication like loperamide, and this could be considered in animal studies after consulting with veterinary staff.[18][19]
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Possible Cause 2: Formulation or administration issues.
Data Presentation
Table 1: In Vitro IC50 Values of this compound (Abemaciclib) in Various Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nmol/L) |
| MCF-7 | ER+/HER2- | 168 (geometric mean for biomarker-positive lines) |
| T47D | ER+/HER2- | Sensitive |
| ZR-75-1 | ER+/HER2- | Sensitive |
| BT-474 | ER+/HER2+ | Sensitive |
| MDA-MB-231 | TNBC | >500 (less sensitive) |
| MDA-MB-468 | TNBC | >500 (less sensitive) |
Data compiled from multiple preclinical studies.[22] Specific IC50 values can vary between experiments.
Table 2: Examples of this compound (Abemaciclib) In Vivo Efficacy in Xenograft Models
| Cancer Model | Animal Model | Dosing Regimen | Outcome |
| T47D (ER+ Breast Cancer) | Nude Mice | 75 mg/kg/day, oral | Antitumor activity as monotherapy[15] |
| ZR-75-1 (ER+ Breast Cancer) | Mice | 75 mg/kg, oral | Tumor regression[1] |
| Mia PaCa2 (Pancreatic Cancer) | Nude Mice | 75 mg/kg/day, oral | Inhibition of tumor growth[14] |
| H460 (NSCLC) | Nude Mice | 100 mg/kg/day, oral (in combination with radiation) | Enhanced radiosensitivity[5] |
Experimental Protocols
1. Protocol for Human Breast Cancer Xenograft Model
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Cell Culture: Culture human breast cancer cells (e.g., MCF-7, MDA-MB-231) in their recommended growth medium.
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Animal Model: Use female immunodeficient mice (e.g., CD-1 nude or BALB/c nude), 6-8 weeks old.[23][24]
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Cell Implantation:
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Harvest cells during their logarithmic growth phase.
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Resuspend cells in sterile, serum-free medium or PBS at a concentration of approximately 4 x 10^6 cells per 150 µL.[23]
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Inject the cell suspension subcutaneously into the flank of each mouse.[23] For orthotopic models, inject into the mammary fat pad.[25]
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Tumor Growth Monitoring:
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Allow tumors to grow to a palpable size (e.g., 50-100 mm³).[23]
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Randomly assign mice to treatment and control groups.
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Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
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2. Protocol for this compound (Abemaciclib) Formulation and Oral Administration
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Formulation: this compound (Abemaciclib) mesylate can be formulated in a vehicle such as 1% hydroxyethyl cellulose (HEC).[15]
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Administration:
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Use an appropriately sized gavage needle for mice (e.g., 20-gauge, 1.5 inches).
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Ensure the correct volume is administered based on the animal's weight to achieve the desired dose (e.g., 50-100 mg/kg).[1][5][15] The maximum recommended volume for oral gavage in mice is 10 mL/kg.[21]
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Follow proper restraint and gavage techniques to minimize stress and prevent injury.[20][21]
3. Protocol for Western Blotting of Phosphorylated Rb (pRb) in Tumor Tissue
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Tissue Lysis:
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Excise tumors from euthanized mice and snap-freeze in liquid nitrogen.
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Homogenize the frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[26]
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Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
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Determine protein concentration using a BCA or Bradford assay.
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SDS-PAGE and Transfer:
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Immunoblotting:
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Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[27]
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Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-Rb Phospho-Ser807/811) overnight at 4°C.[14][28]
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Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[27][29]
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Detection:
Visualizations
Caption: this compound (Abemaciclib) signaling pathway.
Caption: In vivo xenograft study workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Abemaciclib, a Selective CDK4/6 Inhibitor Enhances the Radiosensitivity of Non-Small Cell Lung Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. researchgate.net [researchgate.net]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Potential biomarkers of resistance to CDK4/6 inhibitors: a narrative review of preclinical and clinical studies - Huang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 12. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK 4/6 Inhibition Overcomes Acquired and Inherent Resistance to PI3Kα Inhibition in Pre-Clinical Models of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Prophylaxis with abemaciclib delays tumorigenesis in dMMR mice by altering immune responses and reducing immunosuppressive extracellular vesicle secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Management of Abemaciclib‐Associated Adverse Events in Patients with Hormone Receptor‐Positive, Human Epidermal Growth Factor Receptor 2‐Negative Advanced Breast Cancer: Safety Analysis of MONARCH 2 and MONARCH 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Management of Abemaciclib‐Associated Adverse Events in Patients with Hormone Receptor‐Positive, Human Epidermal Growth Factor Receptor 2‐Negative Advanced Breast Cancer: Safety Analysis of MONARCH 2 and MONARCH 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. iacuc.wsu.edu [iacuc.wsu.edu]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Breast cancer xenograft model [bio-protocol.org]
- 24. Mouse xenograft tumor model [bio-protocol.org]
- 25. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Western Blot Protocol | Proteintech Group [ptglab.com]
- 28. researchgate.net [researchgate.net]
- 29. m.youtube.com [m.youtube.com]
- 30. origene.com [origene.com]
Technical Support Center: Minimizing Ulecaciclib Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and minimizing toxicity associated with Ulecaciclib in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with CDK4/6 inhibitors like this compound in animal studies?
A1: Based on preclinical studies with CDK4/6 inhibitors, the most frequently reported toxicities are hematological and gastrointestinal. In rats, the primary dose-limiting toxicities often involve the bone marrow and hematolymphoid system, leading to conditions like neutropenia and leukopenia.[1][2] In dogs, gastrointestinal toxicities such as diarrhea, vomiting, and histological changes in the intestines are more prominent.[1][3]
Q2: An animal in my study is experiencing severe diarrhea after this compound administration. What should I do?
A2: Severe diarrhea is a known potential side effect of some CDK4/6 inhibitors.[1][3] Immediately consult with the attending veterinarian to provide supportive care, which may include fluid and electrolyte replacement to prevent dehydration. Consider the following experimental adjustments:
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Dose Reduction: A temporary reduction in the this compound dose may be necessary.
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Dosing Holiday: A short break from dosing (e.g., 1-2 days) can allow for recovery.
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Anti-diarrheal Medication: Under veterinary guidance, administration of anti-diarrheal agents may be appropriate.
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Dietary Modification: Ensure access to palatable and easily digestible food.
Q3: I am observing a significant drop in neutrophil counts in my rat cohort. How can I manage this hematological toxicity?
A3: Neutropenia is a common, on-target effect of CDK4/6 inhibitors due to their mechanism of action on hematopoietic progenitor cells.[1][2] Management strategies include:
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Monitoring: Increase the frequency of complete blood count (CBC) monitoring to track the severity and duration of neutropenia.
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Dose Adjustment: Implement a dose reduction or a dosing holiday as per your study protocol to allow for bone marrow recovery.
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Supportive Care: Prophylactic use of antibiotics should be considered in cases of severe neutropenia to prevent opportunistic infections, as advised by a veterinarian.
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Growth Factor Support: In some instances, the use of granulocyte-colony stimulating factor (G-CSF) may be considered to stimulate neutrophil production, though this should be carefully evaluated for its potential to interfere with study endpoints.
Q4: Can I administer this compound with food to reduce gastrointestinal upset?
A4: Administration of this compound with food may help mitigate gastrointestinal side effects. However, it is crucial to first establish whether food affects the oral bioavailability of the compound. A pilot pharmacokinetic study comparing fed and fasted states is recommended to determine if co-administration with food alters drug exposure and, consequently, efficacy.
Q5: Are there any long-term toxicities I should be aware of when designing chronic this compound studies?
A5: Long-term studies with CDK4/6 inhibitors in animals have shown sustained effects on rapidly dividing tissues. Chronic administration may lead to persistent hematological suppression and potential for secondary effects related to immunosuppression. Depending on the animal model and duration of the study, monitoring for changes in organ function (e.g., liver, kidney) through regular blood chemistry analysis is also recommended.
Troubleshooting Guides
Problem: Unexpected Animal Mortality
| Potential Cause | Troubleshooting Steps |
| Acute Overdose | - Immediately perform a necropsy to identify potential target organs of toxicity. - Review dosing calculations and preparation procedures to rule out formulation errors. - In subsequent cohorts, consider a dose escalation study design to determine the maximum tolerated dose (MTD) more safely. |
| Severe, Unmanaged Toxicity | - Analyze all available antemortem data (e.g., clinical signs, body weight, blood work) to identify the primary toxicity. - Refine the monitoring plan for earlier detection of adverse events in future studies. - Implement pre-defined criteria for dose reduction or cessation of treatment based on toxicity severity. |
| Vehicle-Related Toxicity | - Conduct a vehicle-only control study to assess the tolerability of the formulation. - If the vehicle is implicated, explore alternative, well-tolerated formulations. |
Problem: High Variability in Toxicity Profile within a Cohort
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | - Ensure all personnel are thoroughly trained on the correct dosing technique (e.g., oral gavage, intravenous injection). - Verify the homogeneity of the drug formulation. |
| Underlying Health Status of Animals | - Source animals from a reputable vendor with a well-defined health status. - Allow for an adequate acclimatization period before the start of the study. - Exclude animals with pre-existing health conditions that could be exacerbated by the drug. |
| Genetic Variability in Outbred Stocks | - If using outbred stocks, be aware that genetic differences can lead to varied metabolic and toxicological responses. - For mechanistic studies requiring high homogeneity, consider using inbred strains. |
Data Presentation
Table 1: Summary of Potential this compound-Related Toxicities in Animal Models (based on CDK4/6 inhibitor class effects)
| Toxicity Type | Animal Model | Key Observational Parameters | Potential Mitigation Strategies |
| Hematological | Rat, Mouse | - Complete Blood Count (CBC) with differential (Neutrophils, Lymphocytes, Platelets) - Bone marrow cellularity (histopathology) | - Dose reduction - Dosing holidays - G-CSF support (with caution) |
| Gastrointestinal | Dog, Rat | - Clinical observation (diarrhea, vomiting, appetite loss) - Body weight changes - Histopathology of the GI tract | - Dose reduction - Administration with food (pending PK data) - Anti-diarrheal medication - Fluid and electrolyte support |
| Hepatotoxicity | Rat, Dog | - Serum chemistry (ALT, AST, ALP, Bilirubin) - Liver histopathology | - Dose reduction - Regular monitoring of liver function tests |
| General | All | - Clinical signs (lethargy, rough coat) - Body weight - Food and water consumption | - Dose adjustment based on severity of clinical signs - Supportive veterinary care |
Experimental Protocols
Protocol: Monitoring Hematological Toxicity in Rats
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Animal Model: Sprague-Dawley or Wistar rats.
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Groups: Vehicle control, and at least three dose levels of this compound.
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Dosing: Administer this compound daily via the intended clinical route (e.g., oral gavage).
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Blood Collection:
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Baseline: Collect a blood sample from all animals prior to the first dose.
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On-study: Collect blood samples at regular intervals (e.g., weekly) and at peak and trough drug concentration time points if possible. A typical collection site is the saphenous or tail vein.
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Analysis:
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Perform a Complete Blood Count (CBC) with a differential analysis to determine counts of neutrophils, lymphocytes, monocytes, red blood cells, and platelets.
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Endpoint:
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At the end of the study, collect a terminal blood sample.
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Collect bone marrow (from femur or sternum) for histopathological analysis of cellularity and hematopoietic precursors.
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Mitigation:
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If Grade 3 or 4 neutropenia is observed (as defined by VCOG-CTCAE guidelines), implement a pre-defined dose reduction or a dosing holiday until recovery.
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Protocol: Assessing Gastrointestinal Toxicity in Dogs
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Animal Model: Beagle dogs.
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Groups: Vehicle control and at least three dose levels of this compound.
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Dosing: Administer this compound daily in a capsule or via oral gavage.
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Clinical Observations:
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Perform and record detailed clinical observations at least twice daily.
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Specifically note the incidence, severity, and duration of any vomiting or diarrhea using a standardized scoring system.
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Monitor and record daily food consumption and body weight.
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Supportive Care:
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Provide immediate veterinary care for severe vomiting or diarrhea, which may include anti-emetic or anti-diarrheal medication and subcutaneous or intravenous fluids.
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Endpoint:
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At the end of the study, perform a full necropsy with a detailed gross examination of the entire gastrointestinal tract.
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Collect sections of the stomach, duodenum, jejunum, ileum, and colon for histopathological evaluation.
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Mitigation:
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For persistent or severe GI signs, a dose reduction or temporary cessation of dosing should be implemented according to the study protocol.
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Visualizations
Caption: this compound's mechanism of action leading to cell cycle arrest.
Caption: Workflow for in vivo toxicity studies of this compound.
Caption: Decision-making flowchart for managing diarrhea.
References
- 1. Management of adverse events during cyclin-dependent kinase 4/6 (CDK4/6) inhibitor-based treatment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hematological Events Potentially Associated with CDK4/6 Inhibitors: An Analysis from the European Spontaneous Adverse Event Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Adjusting Ulecaciclib treatment duration for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ulecaciclib in their experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active inhibitor of cyclin-dependent kinases (CDKs), with high potency against CDK4 and CDK6.[1] By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein. This keeps Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition in the cell cycle. This ultimately leads to cell cycle arrest and an anti-proliferative effect in cancer cells with a functional Rb pathway.
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies, it can be formulated for oral administration. It is recommended to store the compound as a solid at -20°C and protected from light. Once dissolved, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Please refer to the manufacturer's certificate of analysis for specific storage recommendations.[1]
Troubleshooting Guides
In Vitro Experiments
Q3: I am not observing the expected G1 cell cycle arrest in my cell line after this compound treatment. What could be the reason?
A3: Several factors could contribute to a lack of G1 arrest:
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Rb Status of the Cell Line: this compound's primary mechanism of inducing G1 arrest is dependent on a functional Retinoblastoma (Rb) protein. Cell lines with a homozygous deletion or inactivating mutation of the RB1 gene will be intrinsically resistant to this compound.
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Troubleshooting Step: Confirm the Rb status of your cell line through western blot analysis for Rb protein expression or by checking publicly available cell line databases.
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Sub-optimal Concentration: The effective concentration of this compound can vary significantly between cell lines.
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Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. We recommend a starting range based on published GI50 values (see Table 2).
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Incorrect Assay for Proliferation: Some proliferation assays, particularly those based on metabolic activity (e.g., MTT, MTS, ATP-based assays), may not accurately reflect cell cycle arrest. This is because cells treated with CDK4/6 inhibitors can arrest in G1 but continue to grow in size, leading to an increase in metabolic activity that can be misinterpreted as proliferation.[2][3]
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Troubleshooting Step: Use a proliferation assay that directly measures DNA synthesis or cell number, such as EdU incorporation, BrdU staining, or direct cell counting.
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Treatment Duration: The time required to observe a significant G1 arrest can vary.
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Troubleshooting Step: Perform a time-course experiment, assessing cell cycle status at multiple time points (e.g., 24, 48, 72 hours) after this compound treatment.
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Q4: I am having trouble detecting a decrease in phosphorylated Rb (pRb) by Western Blot after this compound treatment.
A4: Difficulty in detecting changes in pRb levels can be due to several technical reasons:
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Antibody Selection: Ensure you are using an antibody specific to the phosphorylation sites targeted by CDK4/6, such as Ser780 or Ser807/811.
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Sample Preparation: Protein degradation can affect the detection of phosphorylated proteins.
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Troubleshooting Step: Always use fresh cell lysates and include protease and phosphatase inhibitors in your lysis buffer.[4]
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Loading Amount: Phosphorylated proteins can be of low abundance.
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Troubleshooting Step: Ensure you are loading a sufficient amount of total protein (typically 20-30 µg for whole-cell extracts).[4]
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Timing of Analysis: The dephosphorylation of Rb can be a dynamic process.
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Troubleshooting Step: Collect cell lysates at various time points post-treatment to identify the optimal window for observing maximal pRb reduction.
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In Vivo Experiments
Q5: My in vivo xenograft model is not responding to this compound treatment.
A5: Lack of in vivo efficacy can be due to several factors:
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Tumor Model Selection: As with in vitro experiments, the tumor model must have a functional Rb pathway to be sensitive to this compound.
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Drug Formulation and Administration: Improper formulation or administration can lead to poor bioavailability.
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Troubleshooting Step: Ensure the oral gavage is performed correctly to deliver the intended dose. This compound has shown good oral bioavailability and the ability to cross the blood-brain barrier in mice.[1]
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Dosing and Schedule: The dose and frequency of administration are critical for maintaining therapeutic drug levels.
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Troubleshooting Step: Based on preclinical data, a daily oral dose of 200 mg/kg for 21 days has shown anti-tumor efficacy in mice.[1] However, this may need to be optimized for your specific tumor model.
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Tumor Burden at Start of Treatment: Treatment may be less effective in animals with a large tumor burden.
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Troubleshooting Step: Initiate treatment when tumors are well-established but before they become excessively large, following institutional animal care and use committee guidelines.
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Data Presentation
Table 1: this compound Kinase Inhibitory Activity
| Target | Ki (nM) |
| CDK4/Cyclin D1 | 0.2 |
| CDK6/Cyclin D3 | 3 |
| CDK2/Cyclin A | 620 |
| CDK7/Cyclin H | 630 |
| Data sourced from MedchemExpress.[1] |
Table 2: this compound In Vitro Anti-proliferative Activity (GI50)
| Cell Line | Cancer Type | GI50 (µM) at 72h |
| A2780 | Ovarian | 0.04 |
| LNCaP | Prostate | 0.28 |
| H460 | Lung | 0.41 |
| MDA-MB-453 | Breast | 0.62 |
| M229 | Melanoma | 0.83 |
| PANC-1 | Pancreatic | 1.21 |
| Colo205 | Colon | 1.55 |
| U87 | Glioblastoma | 2.17 |
| T98G | Glioblastoma | 4.18 |
| U251 | Glioblastoma | 5.09 |
| Data sourced from MedchemExpress.[1] |
Table 3: this compound In Vivo Efficacy in a U87 Glioblastoma Xenograft Model
| Treatment | Dose | Schedule | Outcome |
| This compound | 200 mg/kg | p.o. daily for 21 days | Markedly reduced tumor growth without overt toxicity. |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (Direct Cell Count)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
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Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
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This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
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Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of this compound or vehicle control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
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Cell Counting:
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At each time point, wash the cells with PBS.
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Add trypsin to detach the cells.
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Neutralize the trypsin with complete medium.
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Collect the cell suspension and count the number of viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
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Data Analysis: Plot the cell number against the concentration of this compound to determine the GI50 value.
Protocol 2: Western Blot for Phospho-Rb
This protocol is a general guideline and may require optimization.
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Cell Treatment and Lysis:
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Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time.
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Wash cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and collect the lysate.
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Centrifuge the lysate to pellet cell debris and collect the supernatant.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation and Electrophoresis:
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Normalize the protein concentration for all samples.
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Add Laemmli sample buffer and boil the samples.
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Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking and Antibody Incubation:
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser780 or Ser807/811) and total Rb overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
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Wash the membrane with TBST.
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Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection:
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Wash the membrane with TBST.
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Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
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Analysis: Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal.
Mandatory Visualizations
Caption: this compound's mechanism of action in the CDK4/6-Rb pathway.
Caption: A logical workflow for troubleshooting common in vitro issues.
References
Overcoming poor Ulecaciclib response in certain cancer models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Ulecaciclib, a potent inhibitor of cyclin-dependent kinases (CDKs). The focus is on addressing and overcoming poor experimental responses in various cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active inhibitor of cyclin-dependent kinases. It shows strong inhibitory effects against CDK4/Cyclin D1 and CDK6/Cyclin D3, with a high affinity (Ki values of 0.2 nM and 3 nM, respectively)[1][2]. It also inhibits CDK2/Cyclin A and CDK7/Cyclin H, though at higher concentrations (Ki values of 0.62 µM and 0.63 µM, respectively)[1][2]. By inhibiting these CDKs, particularly CDK4/6, this compound blocks the phosphorylation of the Retinoblastoma (Rb) protein. This prevents the release of E2F transcription factors, leading to G1 phase cell cycle arrest and a reduction in tumor cell proliferation.
Q2: In which cancer models has this compound shown the most promise?
A2: this compound has demonstrated strong antiproliferative activity against a range of cancer cell lines. It is particularly effective in ovarian cancer (A2780, GI50 = 40 nM) and leukemia cells (GI50 = 10 nM)[1][2]. Its activity spans various solid tumors, including glioblastoma, breast cancer, colon cancer, and pancreatic cancer, with GI50 values typically in the micromolar to sub-micromolar range[1][2].
Q3: What are the known biomarkers for sensitivity to CDK inhibitors like this compound?
A3: The primary biomarker for sensitivity to CDK4/6 inhibitors is the presence of a functional Rb protein. Cancer cells with a loss-of-function mutation in the RB1 gene are intrinsically resistant. High levels of Cyclin D1 and low levels of the tumor suppressor p16 are also associated with sensitivity. Conversely, amplification or overexpression of Cyclin E1 (CCNE1) is a key biomarker for resistance to CDK4/6 inhibitors but may indicate sensitivity to direct CDK2 inhibition.
Troubleshooting Guide: Poor this compound Response
This guide addresses common issues encountered when observing a weaker-than-expected antiproliferative response to this compound in cancer models.
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// Connections Start -> Check1; Check1 -> Sol1 [label="Issues Found?", dir=none, style=dashed]; Check1 -> Check2 [label="Setup OK"];
Check2 -> Sol2 [label="Resistance Markers\nPresent?", dir=none, style=dashed]; Check2 -> Check3 [label="Sensitive Genotype"];
Check3 -> Sol3 [label="No Engagement?", dir=none, style=dashed]; Check3 -> Check4 [label="Target Engaged,\nStill No Response"];
Check4 -> Sol4 [dir=none, style=dashed]; }
Caption: this compound's primary mechanism of action in the cell cycle pathway.
Experimental Protocols
Cell Viability/Antiproliferation Assay (MTS/MTT)
This protocol is for determining the GI50/IC50 of this compound in an adherent cancer cell line.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (for MTT assay, e.g., acidified isopropanol)
-
Multichannel pipette
-
Plate reader (absorbance at 490 nm for MTS, 570 nm for MTT)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range would be from 10 pM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS/MTT Addition:
-
For MTS: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance on a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the GI50/IC50 value.
Western Blot for Rb Phosphorylation and Cyclin E Expression
This protocol assesses target engagement and a key resistance marker.
Materials:
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Rb (Ser807/811), anti-total Rb, anti-Cyclin E1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat with this compound (e.g., at 1x and 5x the GI50 concentration) and a vehicle control for 24 hours.
-
Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Wash again, then apply ECL substrate and capture the chemiluminescent signal with an imager.
-
Analysis: Quantify band intensity relative to the loading control (β-actin). Compare the ratio of p-Rb to total Rb and the levels of Cyclin E1 across different treatment conditions.
Cell Cycle Analysis by Flow Cytometry
This protocol measures the effect of this compound on cell cycle distribution.
Materials:
-
6-well plates
-
This compound
-
PBS
-
Trypsin
-
70% ice-cold ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat with this compound (e.g., at the GI50 concentration) and a vehicle control for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells, combine with the supernatant, and pellet by centrifugation.
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate on ice for at least 30 minutes (or store at -20°C).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in PI/RNase staining buffer. Incubate for 15-30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate the cell populations and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution between treated and control samples.
References
Validation & Comparative
A Comparative Analysis of Ulecaciclib, Palbociclib, and Ribociclib in Cyclin-Dependent Kinase Inhibition
This guide provides a detailed comparison of the efficacy of three cyclin-dependent kinase (CDK) inhibitors: Ulecaciclib, Palbociclib, and Ribociclib. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, preclinical data, and clinical trial outcomes. It is important to note that Palbociclib and Ribociclib are well-established, FDA-approved drugs with extensive clinical data, whereas this compound is a preclinical candidate with limited publicly available information.
Mechanism of Action: Targeting the Cell Cycle Engine
Palbociclib and Ribociclib are highly selective inhibitors of CDK4 and CDK6, two key kinases that, in complex with Cyclin D, regulate the G1-S phase transition of the cell cycle.[1][2][3] By inhibiting this complex, these drugs prevent the phosphorylation of the Retinoblastoma (Rb) protein.[4][5][6] This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for DNA replication and cell cycle progression.[7][8] This targeted inhibition leads to a G1 cell cycle arrest and a halt in tumor cell proliferation.[1][4]
This compound exhibits a broader inhibition profile, targeting not only CDK4 and CDK6 but also CDK2 and CDK7.[9] This multi-CDK inhibition could theoretically lead to a more comprehensive cell cycle blockade.
Preclinical Efficacy
Preclinical studies in cancer cell lines and animal models are crucial for establishing the initial anti-tumor activity of drug candidates. Palbociclib and Ribociclib have been extensively characterized, demonstrating potent G1 arrest and tumor growth inhibition, particularly in estrogen receptor-positive (ER+) breast cancer models.[5][7] this compound has shown strong antiproliferative activity in leukemia cells and tumor growth reduction in a glioblastoma model.[9]
| Drug | Target Kinase (Inhibitory Constant, Ki) | Cell Line Efficacy (GI50) | In Vivo Model Efficacy | Reference |
| This compound | CDK2/Cyclin A (Ki: 0.62 µM)CDK4/Cyclin D1 (Ki: 0.2 nM)CDK6/Cyclin D3 (Ki: 3 nM)CDK7/Cyclin H (Ki: 0.63 µM) | Leukemia cells (GI50: 10 nM) | Reduced tumor growth in U87 Glioblastoma xenograft model. Increased life span ratio of 154.8%. | [9] |
| Palbociclib | CDK4 (IC50: 11 nM)CDK6 (IC50: 16 nM) | Potent growth inhibition in ER+ breast cancer cell lines. | Inhibited Rb phosphorylation and tumor growth in ER+ breast cancer xenograft models, especially in combination with letrozole. | [4][7][10] |
| Ribociclib | CDK4/Cyclin D1 (IC50: 10 nM)CDK6/Cyclin D3 (IC50: 39 nM) | Predominantly inhibits ER+ breast cancer cell lines. | Significant tumor growth inhibition in xenograft mouse models of ER+ breast cancer. | [5][11] |
IC50/GI50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Clinical Efficacy
The clinical development of Palbociclib and Ribociclib has established them as a standard of care for HR+, HER2- advanced or metastatic breast cancer.[12][13][14] They are typically used in combination with endocrine therapies like aromatase inhibitors or fulvestrant.[2][15] A summary of pivotal Phase III clinical trial results is presented below. Currently, there is no publicly available clinical trial data for this compound.
Pivotal Clinical Trial Data for Palbociclib and Ribociclib in HR+/HER2- Breast Cancer
| Trial Name | Drug Combination | Patient Population | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| PALOMA-2 | Palbociclib + Letrozole | Postmenopausal, 1st Line | 24.8 months (vs. 14.5 months with placebo) | Not statistically significant | [16][17] |
| PALOMA-3 | Palbociclib + Fulvestrant | Pre/Postmenopausal, Endocrine-pretreated | 11.2 months (vs. 4.6 months with placebo) | 34.9 months (vs. 28.0 months with placebo; not statistically significant) | [16] |
| MONALEESA-2 | Ribociclib + Letrozole | Postmenopausal, 1st Line | Not reached at 15.3 mo. (vs. 14.7 months with placebo) | 63.9 months (vs. 51.4 months with placebo) | [18] |
| MONALEESA-7 | Ribociclib + AI/Tamoxifen + Goserelin | Pre/Perimenopausal, 1st Line | 23.8 months (vs. 13.0 months with placebo) | 58.7 months (vs. 48.0 months with placebo) | [19][20] |
| NATALEE | Ribociclib + Aromatase Inhibitor (Adjuvant) | Early-stage Breast Cancer | 3-year invasive disease–free survival: 90.4% (vs. 87.1% with placebo) | Data immature |
AI: Aromatase Inhibitor
Direct Comparative Efficacy: Palbociclib vs. Ribociclib
While no large-scale, randomized clinical trials have directly compared the three major CDK4/6 inhibitors head-to-head, several real-world evidence studies and prospective analyses have emerged. Some studies suggest comparable efficacy between Palbociclib and Ribociclib.[21][22] However, other real-world analyses have indicated that Abemaciclib (another CDK4/6 inhibitor not covered in detail here) and Ribociclib may be associated with a longer real-world progression-free survival compared to Palbociclib in certain patient populations.[23][24] These findings highlight the need for careful patient selection and consideration of individual drug toxicity profiles.
Experimental Protocols
Detailed protocols for specific experiments are proprietary to the conducting laboratories. However, generalized methodologies for the key experiments cited are provided below for reference.
A. Cell Proliferation (GI50) Assay
-
Cell Plating: Cancer cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: A serial dilution of the CDK inhibitor (e.g., this compound, Palbociclib, or Ribociclib) is prepared. The cell culture medium is replaced with medium containing the various drug concentrations. Control wells receive vehicle-only medium.
-
Incubation: Plates are incubated for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, resazurin (AlamarBlue), or CellTiter-Glo. The absorbance or fluorescence is read using a plate reader.
-
Data Analysis: The results are normalized to the vehicle control. The drug concentration that inhibits cell growth by 50% (GI50) is calculated using non-linear regression analysis.
B. In Vivo Xenograft Tumor Model
-
Cell Implantation: An appropriate number of cancer cells (e.g., 1x106 to 5x106) are suspended in a suitable medium (like Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., CD-1 nude or NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the target size, mice are randomized into control and treatment groups. The CDK inhibitor is administered orally (p.o.) or via another appropriate route, once daily or according to a specified schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Animal health is monitored for any signs of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Efficacy is determined by comparing the tumor growth inhibition in the treated group versus the control group. For survival studies, the endpoint is when mice meet predefined humane endpoint criteria.
Conclusion
Palbociclib and Ribociclib are potent and selective CDK4/6 inhibitors with well-established, robust clinical efficacy in the treatment of HR+/HER2- metastatic breast cancer. Both drugs, when combined with endocrine therapy, significantly improve progression-free survival, with Ribociclib also demonstrating a consistent overall survival benefit in multiple large-scale trials. This compound is an earlier-stage compound with a broader CDK inhibition profile that includes CDK2 and CDK7 in addition to CDK4/6. While its preclinical data shows anti-tumor activity, comprehensive comparative data and clinical results are not yet available to ascertain its efficacy relative to the approved CDK4/6 inhibitors. Further research and clinical trials will be necessary to define the therapeutic potential of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pharma-lord.com [pharma-lord.com]
- 3. Palbociclib - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 8. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. researchgate.net [researchgate.net]
- 14. benthamscience.com [benthamscience.com]
- 15. Ribociclib and Abemaciclib: CDK4/6 Inhibitors for the Treatment of Hormone Receptor–Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. onclive.com [onclive.com]
- 18. Clinical Trial Results | mBC | KISQALI® (ribociclib) [us.kisqali.com]
- 19. Updated Overall Survival of Ribociclib plus Endocrine Therapy versus Endocrine Therapy Alone in Pre- and Perimenopausal Patients with HR+/HER2− Advanced Breast Cancer in MONALEESA-7: A Phase III Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advancements in breast cancer management: a comprehensive review of ribociclib combined with endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A comparative analysis of Palbociclib and Ribociclib in metastatic hormone receptor-positive, HER2-negative breast cancer: a prospective mid term follow-Up study from an Indian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. targetedonc.com [targetedonc.com]
- 24. google.com [google.com]
Predicting Ulecaciclib Sensitivity: A Comparative Guide to Potential Biomarkers
For Immediate Release
In the landscape of targeted cancer therapies, cyclin-dependent kinase (CDK) inhibitors have emerged as a cornerstone for treating various malignancies. Ulecaciclib (also known as AU3-14), a potent inhibitor of CDK2, CDK4, CDK6, and CDK7, represents a promising therapeutic agent due to its broad-spectrum activity across key cell cycle and transcriptional checkpoints. This guide provides a comparative analysis of potential biomarkers to predict sensitivity to this compound, offering a framework for researchers and drug development professionals to identify patient populations most likely to benefit from this and similar therapies. The information is based on the mechanism of action of this compound and preclinical evidence from other CDK inhibitors targeting the same pathways.
This compound and Alternative CDK Inhibitors
This compound's unique inhibitory profile against both cell cycle (CDK2, CDK4/6) and transcriptional (CDK7) kinases suggests a multi-pronged anti-tumor effect. Its ability to cross the blood-brain barrier further enhances its therapeutic potential.[1] For a comprehensive comparison, this guide considers this compound alongside other CDK inhibitors with both broad and specific activities.
Table 1: Comparison of this compound and Alternative CDK Inhibitors
| Drug | Primary CDK Targets | Key Differentiating Features |
| This compound | CDK2, CDK4, CDK6, CDK7 | Broad-spectrum inhibitor with blood-brain barrier penetration.[1] |
| Palbociclib | CDK4, CDK6 | First-in-class selective CDK4/6 inhibitor, approved for HR+/HER2- breast cancer. |
| Ribociclib | CDK4, CDK6 | Selective CDK4/6 inhibitor, approved for HR+/HER2- breast cancer. |
| Abemaciclib | CDK4, CDK6 | Selective CDK4/6 inhibitor with some activity against other CDKs; approved for HR+/HER2- breast cancer and has shown single-agent activity.[2] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | Pan-CDK inhibitor evaluated in various solid and hematological malignancies.[3][4][5][6] |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK6, CDK9 | Multi-CDK inhibitor with demonstrated preclinical activity in neuroblastoma and leukemia.[7][8][9][10] |
Potential Biomarkers for Predicting this compound Sensitivity
Given the multifaceted mechanism of this compound, a single biomarker is unlikely to capture the full spectrum of its activity. Therefore, a panel of biomarkers reflecting the status of its key targets is proposed. The following table summarizes potential biomarkers, their rationale, and comparative performance based on preclinical data from inhibitors of the respective CDKs. While direct preclinical evidence for this compound is limited, the data from these related compounds provide a strong basis for hypothesis-driven biomarker discovery.
Table 2: Comparative Performance of Potential Biomarkers for CDK Inhibitor Sensitivity
| Biomarker | Rationale for this compound Sensitivity | Supporting Evidence from Alternative CDK Inhibitors | Method of Detection |
| Cyclin E1 (CCNE1) Amplification/ Overexpression | High Cyclin E1 levels lead to CDK2 hyperactivation, creating a dependency that can be targeted by this compound's CDK2 inhibitory activity. Tumors with CCNE1 amplification are often addicted to the CDK2 pathway for survival.[11][12][13] | Ovarian and breast cancer cell lines with elevated Cyclin E1 are more sensitive to the CDK2 inhibitor SNS-032.[13] In HR+/HER2- breast cancer, high CCNE1 mRNA is associated with resistance to the CDK4/6 inhibitor palbociclib, suggesting a shift in dependency to CDK2.[14][15] | IHC, FISH, RNA-seq |
| Retinoblastoma (Rb) Protein Proficiency | This compound's inhibition of CDK4/6 prevents the phosphorylation of Rb, a key tumor suppressor. Functional Rb is required for CDK4/6 inhibitors to induce cell cycle arrest.[16][17][18] | Rb proficiency is a determinant of sensitivity to CDK4/6 inhibitors like palbociclib and abemaciclib across various cancer types, including breast and non-small cell lung cancer.[16][18][19] Loss of Rb is a known mechanism of resistance to CDK4/6 inhibitors.[20] | IHC, Western Blot |
| c-MYC Overexpression/ Amplification | c-MYC is a potent oncogene that drives cell proliferation and is often associated with transcriptional addiction. This compound's CDK7 and CDK9 (via off-target effects similar to other broad-spectrum inhibitors) inhibitory activity can disrupt MYC-driven transcriptional programs. | MYC-driven cancers, such as certain triple-negative breast cancers and neuroblastomas, show increased sensitivity to CDK inhibitors.[21][22][23][24] The multi-CDK inhibitor AT7519 shows greater potency in MYCN-amplified neuroblastoma cells.[7][8] Inhibition of c-MYC can enhance sensitivity to palbociclib. | IHC, FISH, RNA-seq |
| High mTOR Pathway Activity | Active mTOR signaling promotes cellular growth and can create a vulnerability to CDK7 inhibition, as cells become more reliant on transcriptional output to sustain this growth. | A genome-wide CRISPR screen identified active mTOR signaling as an important determinant of sensitivity to a selective CDK7 inhibitor. | IHC for phosphorylated mTOR pathway proteins (e.g., p-S6K, p-4E-BP1) |
Signaling Pathways and Experimental Workflows
To visualize the interplay of these biomarkers and the mechanism of this compound, as well as the experimental approaches to their detection, the following diagrams are provided.
Caption: this compound inhibits multiple CDKs to block cell proliferation and transcription.
Caption: A typical workflow for identifying predictive biomarkers for a targeted therapy.
Caption: A logic model suggesting combined biomarkers for predicting this compound sensitivity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound or alternative CDK inhibitors for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the drug concentration.
Western Blotting for Rb, Cyclin E1, and c-MYC
-
Protein Extraction: Lyse cells treated with or without CDK inhibitors in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Rabbit anti-Rb (e.g., Cell Signaling Technology, #9302)
-
Rabbit anti-Cyclin E1 (e.g., Abcam, ab33911)[3]
-
Rabbit anti-c-MYC (e.g., Proteintech, 10828-1-AP)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunohistochemistry (IHC) for Rb, Cyclin E1, and c-MYC
-
Tissue Preparation: Fix formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections on slides.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a protein block solution.
-
Primary Antibody Incubation: Incubate the slides with primary antibodies for 1 hour at room temperature or overnight at 4°C. Recommended antibodies include:
-
Mouse anti-Rb (e.g., for IHC, clone 1F8)
-
Rabbit anti-Cyclin E1 (e.g., for IHC, clone EP126)[2]
-
Rabbit anti-c-MYC (e.g., for IHC, clone Y69)
-
-
Detection: Use a polymer-based detection system with a secondary antibody conjugated to HRP and visualize with a DAB chromogen.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Scoring: Evaluate the staining intensity and percentage of positive cells by a qualified pathologist.
RNA Sequencing (RNA-seq) for Gene Expression Profiling
-
RNA Extraction: Isolate total RNA from cell pellets or tumor tissue using a commercially available kit.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA using a stranded mRNA-seq library preparation kit.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between sensitive and resistant groups to identify potential biomarker signatures.
-
This guide provides a foundational framework for the investigation of predictive biomarkers for this compound sensitivity. Further preclinical and clinical validation is necessary to establish the clinical utility of these proposed biomarkers.
References
- 1. The ongoing search for biomarkers of CDK4/6 inhibitor responsiveness in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclin dependent kinase 9 by dinaciclib suppresses cyclin B1 expression and tumor growth in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. selleckchem.com [selleckchem.com]
- 10. GtR [gtr.ukri.org]
- 11. Selective targeting of Cyclin E1 amplified high grade serous ovarian cancer by cyclin-dependent kinase 2 and AKT inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin E1-CDK 2, a potential anticancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI Insight - RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes [insight.jci.org]
- 14. Systematic Review of Molecular Biomarkers Predictive of Resistance to CDK4/6 Inhibition in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic Challenge with a CDK 4/6 Inhibitor Induces an RB-dependent SMAC Mediated Apoptotic Response in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell cycle and beyond: Exploiting new RB1 controlled mechanisms for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spotlight on New Therapeutic Opportunities for MYC-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MYC inhibition halts metastatic breast cancer progression by blocking tumour growth, invasion & seeding - ecancer [ecancer.org]
- 20. MYC-Driven Pathways in Breast Cancer Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. c-myc regulates the sensitivity of breast cancer cells to palbociclib via c-myc/miR-29b-3p/CDK6 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PGC‐1α inhibits polyamine metabolism in Cyclin E1‐driven ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The Cancer Cell Line Encyclopedia enables predictive modelling of anticancer drug sensitivity [sites.broadinstitute.org]
The Synergistic Potential of Ulecaciclib and PI3K Inhibitors: A Comparative Guide Based on Preclinical and Clinical Data
A comprehensive review of the current landscape reveals a scarcity of publicly available preclinical or clinical data directly investigating the synergistic effects of the CDK2 inhibitor Ulecaciclib in combination with PI3K inhibitors. However, a substantial body of evidence from numerous studies highlights the potent synergy achieved by combining inhibitors of the cell cycle, specifically CDK4/6 inhibitors, with PI3K pathway inhibitors. This guide will provide a detailed comparison of these synergistic interactions, offering valuable insights and a strong rationale for the potential investigation of this compound in similar combination therapies. The data presented here, while not directly involving this compound, serves as a crucial foundation for researchers, scientists, and drug development professionals interested in exploring novel combination strategies targeting the PI3K and cell cycle pathways.
Rationale for Combining Cell Cycle and PI3K Pathway Inhibitors
The PI3K/AKT/mTOR and CDK4/6-Rb pathways are two of the most frequently dysregulated signaling cascades in human cancers, driving tumor cell proliferation, survival, and resistance to therapy.[1] Preclinical studies have established a clear crosstalk between these two pathways, providing a strong basis for their co-targeting.[2] Inhibition of CDK4/6 can lead to a compensatory activation of the PI3K pathway, and conversely, PI3K inhibition can be bypassed by the activation of cell cycle components.[3] Therefore, simultaneous inhibition of both pathways is a promising strategy to achieve synergistic anti-tumor effects and overcome mechanisms of resistance.[2][4]
Quantitative Data on the Synergy of CDK4/6 and PI3K Inhibitors
The synergistic effects of combining CDK4/6 and PI3K inhibitors have been quantified in various preclinical models. The following table summarizes key findings from studies investigating these combinations.
| CDK4/6 Inhibitor | PI3K Inhibitor | Cancer Type | Key Findings | Reference |
| Palbociclib | Alpelisib | ER-positive Breast Cancer | The triple combination of palbociclib, alpelisib, and fulvestrant significantly inhibited the growth of resistant tumors in xenograft models. | [5] |
| Ribociclib | Buparlisib/Alpelisib | ER-positive Breast Cancer | A phase Ib trial showed that the triple combination with fulvestrant had unacceptable toxicity, highlighting the importance of the therapeutic window. | [6] |
| Abemaciclib | BYL719 (Alpelisib) | Head and Neck Squamous Cell Carcinoma | The combination displayed a synergistic effect in PIK3CA-WT tumors, with favorable average ZIP synergy scores. | [4] |
| Lerociclib | Multiple PI3K inhibitors | Pancreatic Ductal Adenocarcinoma | Lerociclib enhanced the response to PI3K inhibition in a significant proportion of patient-derived xenograft (PDX) models. | [7] |
| Ribociclib | Copanlisib | Ewing Sarcoma | The combination exhibited strong synergistic anti-Ewing sarcoma activity in vitro and improved survival in a mouse xenograft model.[8] | [8] |
Signaling Pathways and Mechanisms of Synergy
The combination of CDK and PI3K inhibitors impacts key signaling nodes that control cell proliferation and survival. A simplified representation of these pathways and the points of inhibition is illustrated below.
References
- 1. The PI3K/AKT/mTOR and CDK4/6 Pathways in Endocrine Resistant HR+/HER2− Metastatic Breast Cancer: Biological Mechanisms and New Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A combination of the PI3K pathway inhibitor plus cell cycle pathway inhibitor to combat endocrine resistance in hormone receptor-positive breast cancer: a genomic algorithm-based treatment approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. Triple combination targeting PI3K, ER, and CDK4/6 inhibits growth of ER‐positive breast cancer resistant to fulvestrant and CDK4/6 or PI3K inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. g1therapeutics.com [g1therapeutics.com]
- 8. A novel combination of CDK4/6 and PI3K inhibitors exhibits highly synergistic activity and translational potential in Ewing sarcoma | bioRxiv [biorxiv.org]
Ulecaciclib vs. Other CDK4/6 Inhibitors: A Head-to-Head Comparison for Researchers
In the rapidly evolving landscape of cancer therapeutics, Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This guide provides a detailed, data-driven comparison of the investigational drug Ulecaciclib against the three FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the subtle yet significant differences between these molecules.
Mechanism of Action: A Shared Pathway with Nuanced Differences
All four compounds share a fundamental mechanism of action: inhibiting the kinase activity of CDK4 and CDK6. These kinases, when complexed with Cyclin D, phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation event releases the transcription factor E2F, allowing the cell to progress from the G1 to the S phase of the cell cycle. By blocking this phosphorylation, CDK4/6 inhibitors induce a G1 cell cycle arrest, thereby inhibiting tumor cell proliferation.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]
While the primary target is the same, the inhibitors exhibit differences in their selectivity and potency against CDK4 and CDK6, as well as potential off-target effects. These variations may contribute to differences in their clinical efficacy and safety profiles.
Figure 1. Simplified signaling pathway of CDK4/6 inhibition.
Preclinical Data: A Comparative Overview
The following tables summarize key preclinical data for this compound, Palbociclib, Ribociclib, and Abemaciclib, focusing on their kinase selectivity and anti-proliferative activity.
Table 1: Kinase Inhibitory Activity (Ki/IC50 in nM)
| Inhibitor | CDK4/Cyclin D1 | CDK6/Cyclin D3 | CDK2/Cyclin A | CDK7/Cyclin H | Reference |
| This compound (Ki) | 0.2 | 3 | 620 | 630 | [15] |
| Palbociclib (IC50) | 11 | 15 | >5000 | >5000 | [4][14] |
| Ribociclib (IC50) | 10 | 39 | >1000 | >1000 | [1][16] |
| Abemaciclib (IC50) | 2 | 10 | - | - | [6] |
Note: Ki and IC50 values are measures of inhibitory potency, with lower values indicating greater potency. These values can vary depending on the specific assay conditions.
This compound demonstrates high potency against CDK4/Cyclin D1, comparable to Abemaciclib, and is more potent than Palbociclib and Ribociclib in this regard.[15] Abemaciclib is notably more potent against CDK4 than CDK6.[17][18] In contrast, Palbociclib shows similar potency against both CDK4 and CDK6.[14][17][18] Ribociclib and this compound also show a preference for CDK4 over CDK6.[15][19]
Table 2: Preclinical Anti-proliferative and Pharmacokinetic Properties
| Inhibitor | Anti-proliferative Activity (Example) | Oral Bioavailability (Species) | Key Preclinical Findings | Reference |
| This compound | GI50 of 10 nM in leukemia cells | ~21.8% (cynomolgus monkeys) | Can cross the blood-brain barrier; reduced tumor growth in a U87 glioblastoma xenograft model. | [15] |
| Palbociclib | Reduced growth of ER-positive breast cancer cell lines. | - | Prevents G1 to S phase transition; enhanced tumor growth inhibition when combined with letrozole in a xenograft model. | [2][4] |
| Ribociclib | Decreased pRb phosphorylation and reduced proliferation in breast cancer models. | - | Induces G1 arrest; enhances clinical activity of other anticancer therapies. | [1][3] |
| Abemaciclib | Inhibited proliferation in Rb-proficient cells. | - | Greater selectivity for CDK4 over CDK6; demonstrates CNS activity.[5][12] | [5][6] |
Clinical Data: Efficacy and Safety in HR+/HER2- Breast Cancer
While direct head-to-head clinical trials are lacking, particularly involving this compound, network meta-analyses of the approved agents provide valuable comparative insights.[20][21]
Table 3: Summary of Key Phase III Clinical Trial Efficacy Data (First-line Metastatic Setting)
| Trial (Inhibitor + AI) | n | Median PFS (months) | Hazard Ratio (95% CI) | Median OS (months) | Hazard Ratio (95% CI) | Reference |
| PALOMA-2 (Palbociclib) | 666 | 24.8 vs 14.5 | 0.58 (0.46-0.72) | 53.9 vs 51.2 | 0.956 (0.777-1.177) | [17] |
| MONALEESA-2 (Ribociclib) | 668 | 25.3 vs 16.0 | 0.56 (0.43-0.72) | 63.9 vs 51.4 | 0.76 (0.63-0.93) | [22] |
| MONARCH 3 (Abemaciclib) | 493 | 28.18 vs 14.76 | 0.54 (0.418-0.698) | Not Reached vs 66.8 | 0.754 (0.584-0.974) | [12] |
AI: Aromatase Inhibitor; PFS: Progression-Free Survival; OS: Overall Survival.
Network meta-analyses suggest that while all three approved CDK4/6 inhibitors significantly improve progression-free survival compared to endocrine therapy alone, there may be differences in overall survival benefits.[20][21] Some analyses suggest that Abemaciclib plus an aromatase inhibitor may be the most effective combination for prolonging PFS, while Ribociclib combinations may be superior for extending OS.[21][23]
Table 4: Common Adverse Events (Grade ≥3) of Approved CDK4/6 Inhibitors
| Adverse Event | Palbociclib | Ribociclib | Abemaciclib |
| Neutropenia | High | High | Moderate |
| Leukopenia | High | High | Moderate |
| Diarrhea | Low | Low | High |
| Fatigue | Low | Low | Moderate |
| Nausea | Low | Low | Moderate |
| ALT/AST Elevation | Low | Moderate | Moderate |
| QTc Prolongation | Low | Moderate | Low |
Note: Frequency categories are relative and for general comparison.
The safety profiles of the approved agents are distinct. Neutropenia is the most common dose-limiting toxicity for Palbociclib and Ribociclib, whereas diarrhea is more prominent with Abemaciclib.[22][24] Ribociclib is also associated with a risk of QTc prolongation, requiring monitoring.[24]
Experimental Protocols and Workflows
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized workflows for key assays used in the preclinical evaluation of CDK4/6 inhibitors.
Kinase Inhibition Assay Workflow
Figure 2. General workflow for an in vitro kinase inhibition assay.
A common method for assessing kinase activity is a biochemical assay using purified enzymes. For a detailed protocol, researchers can refer to methodologies described in publications such as those from Reaction Biology Corporation, which perform in vitro kinase activity profiling.[25]
Cell Proliferation Assay Workflow
Figure 3. General workflow for a cell proliferation assay.
It is important to note that the choice of proliferation assay can significantly impact the results for CDK4/6 inhibitors. ATP-based assays can be misleading as cells arrested in G1 continue to grow in size and produce ATP, which can mask the anti-proliferative effect. DNA-based assays are therefore recommended for a more accurate assessment of cell cycle arrest.[26]
Future Perspectives
This compound presents a promising preclinical profile with high potency against CDK4 and the ability to penetrate the central nervous system. Further clinical development will be necessary to ascertain its efficacy and safety in comparison to the established CDK4/6 inhibitors. The distinct pharmacological properties of each inhibitor, including their differential effects on CDK4 versus CDK6 and their unique safety profiles, underscore the importance of ongoing research to identify biomarkers that can predict patient response and guide personalized treatment strategies. The wider spectrum of activity of some inhibitors, such as Abemaciclib, may also provide a rationale for their use after progression on other CDK4/6 inhibitors.[27] As the field moves forward, head-to-head clinical trials and further preclinical studies will be invaluable in delineating the optimal use of each of these important therapeutic agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. What is Abemaciclib used for? [synapse.patsnap.com]
- 10. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 11. What does palbociclib do and what side effects might we see? - ecancer [ecancer.org]
- 12. academic.oup.com [academic.oup.com]
- 13. A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. [PDF] Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors | Semantic Scholar [semanticscholar.org]
- 17. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 18. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Comparative efficacy and safety of different combinations of three CDK4/6 inhibitors with endocrine therapies in HR+/HER-2 - metastatic or advanced breast cancer patients: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparative efficacy and safety of CDK4/6 inhibitors combined with endocrine therapy in HR+/HR2- patients with advanced or metastatic breast cancer: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sabcsmeetingnews.org [sabcsmeetingnews.org]
- 23. Frontiers | Confirming the efficacy and safety of CDK4/6 inhibitors in the first-line treatment of HR+ advanced breast cancer: a systematic review and meta-analysis [frontiersin.org]
- 24. A Pharmacist’s Perspective on CDK4/6 Inhibitors [jhoponline.com]
- 25. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. | CCSP [ccsp.hms.harvard.edu]
Navigating Resistance: A Comparative Guide to Ulecaciclib and Other CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of cyclin-dependent kinase (CDK) inhibitors has marked a significant advancement in oncology, particularly for hormone receptor-positive (HR+) breast cancer. However, the emergence of drug resistance poses a critical challenge to their long-term efficacy. This guide provides a detailed comparison of the mechanisms of resistance and the potential for cross-resistance between the CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib) and the investigational CDK9 inhibitor, Ulecaciclib (CDKI-73).
Introduction to CDK Inhibition Strategies
CDK inhibitors are broadly classified based on their primary targets. CDK4 and CDK6 are key regulators of the G1-S phase transition of the cell cycle. In contrast, CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which is crucial for the transcriptional elongation of many genes, including those encoding anti-apoptotic proteins and oncogenes.[1] this compound is a potent and selective inhibitor of CDK9.[2] Given their distinct molecular targets, the potential for cross-resistance between these two classes of inhibitors is a key consideration for sequential and combination therapeutic strategies.
Mechanisms of Resistance to CDK4/6 Inhibitors
Resistance to CDK4/6 inhibitors is a multifactorial process that can be broadly categorized into cell cycle-specific and non-cell cycle-specific mechanisms.[3] Acquired resistance to one CDK4/6 inhibitor often confers cross-resistance to other CDK4/6 inhibitors.[4][5]
Cell Cycle-Specific Resistance Mechanisms
These mechanisms involve alterations in the core cell cycle machinery that bypass the G1 arrest induced by CDK4/6 inhibition.
| Resistance Mechanism | Description | Key Molecular Alterations |
| Loss of Retinoblastoma (Rb) Function | Loss of the Rb tumor suppressor, the primary target of CDK4/6, uncouples the cell cycle from CDK4/6 regulation, leading to constitutive E2F activity and cell cycle progression.[3] | RB1 gene mutations or deletions. |
| Cyclin E-CDK2 Axis Hyperactivation | Increased activity of the Cyclin E-CDK2 complex can compensate for CDK4/6 inhibition by phosphorylating Rb, thereby promoting G1-S transition.[6] | CCNE1 gene amplification, leading to Cyclin E1 overexpression. |
| CDK Amplification or Overexpression | Amplification or upregulation of CDK6 can increase the pool of active kinase, requiring higher drug concentrations for inhibition. CDK4 amplification is less commonly observed as a resistance mechanism.[6][7] | CDK6 gene amplification. |
| Loss of CDK Inhibitors (CKIs) | Reduced expression of endogenous CDK inhibitors of the INK4 family (e.g., p16) or CIP/KIP family can lead to increased CDK4/6 activity.[8] | Deletions or silencing of genes like CDKN2A (p16). |
Non-Cell Cycle-Specific Resistance Mechanisms
These pathways provide alternative routes for cell survival and proliferation, diminishing the reliance on the CDK4/6-Rb axis.
| Resistance Mechanism | Description | Key Molecular Alterations |
| PI3K/AKT/mTOR Pathway Activation | Hyperactivation of this signaling cascade can promote cell growth and proliferation independently of the cell cycle machinery targeted by CDK4/6 inhibitors.[3] | Activating mutations in PIK3CA, loss of the tumor suppressor PTEN. |
| Receptor Tyrosine Kinase (RTK) Signaling | Increased signaling through pathways like FGFR can drive proliferation through downstream effectors like the RAS/MEK/ERK pathway.[7] | FGFR gene amplification or activating mutations. |
| Loss of Estrogen Receptor (ER) Expression | In HR+ breast cancer, loss of ER expression can lead to hormone-independent growth and reduced efficacy of combination therapy with endocrine agents.[3] | Downregulation or mutations in the ESR1 gene. |
Mechanisms of Resistance to this compound (CDK9 Inhibitor)
Research into resistance mechanisms for CDK9 inhibitors is less mature than for CDK4/6 inhibitors. However, preclinical studies have identified potential mechanisms.
| Resistance Mechanism | Description | Key Molecular Alterations |
| CDK9 Kinase Domain Mutations | A specific mutation, L156F, in the kinase domain of CDK9 has been shown to cause resistance by sterically hindering the binding of ATP-competitive inhibitors.[1] | Point mutation (L156F) in the CDK9 gene. |
| Upregulation of Anti-Apoptotic Proteins | As CDK9 inhibition primarily induces apoptosis by downregulating short-lived anti-apoptotic proteins like MCL-1, overexpression of these or other BCL-2 family members could confer resistance.[9] | Increased expression of MCL-1, BCL-2, or BCL-XL. |
Cross-Resistance Analysis: this compound vs. CDK4/6 Inhibitors
Direct experimental data on cross-resistance between this compound and CDK4/6 inhibitors is limited. However, based on their distinct mechanisms of action and resistance, significant cross-resistance is not anticipated. In fact, CDK9 inhibition may represent a viable therapeutic strategy in the context of CDK4/6 inhibitor resistance.
-
Distinct Targets: this compound targets CDK9 and transcriptional elongation, while CDK4/6 inhibitors target the G1-S cell cycle checkpoint. Resistance mechanisms for CDK4/6 inhibitors, such as Rb loss or Cyclin E amplification, do not directly impact the CDK9-dependent transcriptional machinery.
-
Potential for Synergy/Sequential Therapy: Preclinical evidence suggests that targeting other CDKs, such as CDK2, CDK7, or CDK9, could be effective in overcoming CDK4/6 inhibitor resistance.[6][7] For instance, CDK7, which can activate CDK9, has been implicated in resistance to CDK4/6 inhibitors.[6] This suggests a potential vulnerability to CDK9 inhibition in CDK4/6 resistant tumors.
-
Abemaciclib's Unique Profile: It is noteworthy that Abemaciclib, in addition to being a potent CDK4/6 inhibitor, also exhibits inhibitory activity against CDK9, which may contribute to its unique clinical profile and activity as a single agent.[10]
Experimental Protocols
Generation of CDK4/6 Inhibitor-Resistant Cell Lines
A common method for studying acquired resistance involves the continuous exposure of cancer cell lines to escalating concentrations of a CDK4/6 inhibitor over several months.
Figure 1. Workflow for generating CDK4/6 inhibitor-resistant cell lines.
Cell Viability and IC50 Determination
Cell viability is typically assessed using assays such as the MTT or CellTiter-Glo assay. Cells are seeded in 96-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours). The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.
Signaling Pathways and Resistance
CDK4/6-Rb Signaling Pathway and Resistance Mechanisms
Figure 2. The CDK4/6-Rb pathway, its inhibition, and key resistance mechanisms.
CDK9 Transcriptional Regulation Pathway
Figure 3. The role of CDK9 in transcriptional regulation and its inhibition by this compound.
Conclusion
The landscape of CDK inhibition is evolving, with distinct classes of inhibitors targeting different aspects of cancer cell biology. While resistance to CDK4/6 inhibitors is a significant clinical challenge, it is often mediated by mechanisms that are unlikely to confer cross-resistance to the CDK9 inhibitor this compound. The disparate nature of their targets—cell cycle progression versus transcriptional regulation—suggests that CDK9 inhibition could be a promising strategy for patients who have progressed on CDK4/6-targeted therapies. Further preclinical and clinical studies are warranted to validate this hypothesis and to define the optimal sequencing or combination of these agents to improve patient outcomes.
References
- 1. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitor CDKI-73 is synergetic lethal with PARP inhibitor olaparib in BRCA1 wide-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance Mechanisms to Combined CDK4/6 Inhibitors and Endocrine Therapy in ER+/HER2− Advanced Breast Cancer: Biomarkers and Potential Novel Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
Validating Ulecaciclib's Anti-Tumor Potential in Patient-Derived Xenografts: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Ulecaciclib, a potent and orally active inhibitor of cyclin-dependent kinases (CDK), has demonstrated significant anti-proliferative activity across a range of cancer cell lines. Its high specificity for CDK4 and CDK6 suggests a strong therapeutic potential in cancers driven by the Cyclin D-CDK4/6-Rb pathway. This guide provides a comparative analysis of this compound's preclinical profile against other established CDK4/6 inhibitors, with a focus on validating its potential anti-tumor activity within the highly predictive framework of patient-derived xenograft (PDX) models.
While direct experimental data of this compound in PDX models is not yet publicly available, this guide will leverage existing data on this compound's performance in other preclinical models and draw comparisons with the well-documented efficacy of other CDK4/6 inhibitors in PDX systems. This approach aims to provide a robust rationale for the evaluation of this compound in this clinically relevant setting.
Mechanism of Action: Targeting the Core Engine of Cell Proliferation
This compound is a selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1] In many cancers, hyperactivation of the Cyclin D-CDK4/6-Rb pathway leads to uncontrolled cell proliferation. This compound intervenes by blocking the kinase activity of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb).[2][3][4][5][6][7] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby inhibiting the transcription of genes required for the G1 to S phase transition and halting cell proliferation.[2][3][4][5][6][7]
Comparative Efficacy in Preclinical Models
While specific this compound PDX data is pending, its potent in vitro and in vivo activity in other models provides a strong basis for its potential efficacy in PDX.
| Drug | Model Type | Cancer Type | Key Findings | Reference |
| This compound | Cell Line Xenograft (U87) | Glioblastoma | Markedly reduced tumor growth and increased life span. | [1] |
| Palbociclib | Patient-Derived Xenograft | Medulloblastoma | Rapid regression of tumors and significant survival advantage. | |
| Abemaciclib | Patient-Derived Xenograft | Breast Cancer | Inhibition of tumor growth and prolonged survival. | [8] |
| Ribociclib & Letrozole | Clinical Trial (Human) | Breast Cancer | Significantly longer progression-free survival. | [9] |
Table 1: Comparative Anti-Tumor Activity of CDK4/6 Inhibitors
Experimental Protocols
To facilitate future studies validating this compound in PDX models, a generalized experimental protocol based on established methodologies for other CDK4/6 inhibitors is provided below.
1. Patient-Derived Xenograft (PDX) Model Establishment and Expansion
-
Tumor Implantation: Fresh tumor tissue from consenting patients is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). The tumors are then harvested, fragmented, and re-implanted into new cohorts of mice for expansion. Early passages (typically P3-P5) are recommended for efficacy studies to maintain the genetic and phenotypic fidelity of the original tumor.
2. In Vivo Efficacy Study
-
Animal Cohorts: Mice bearing established PDX tumors of a specified size (e.g., 150-250 mm³) are randomized into treatment and control groups.
-
Dosing Regimen:
-
This compound: Oral gavage at a predetermined dose and schedule (to be optimized based on maximum tolerated dose studies).
-
Comparative Agents (e.g., Palbociclib, Abemaciclib): Dosed according to established protocols from published studies.
-
Vehicle Control: The formulation vehicle is administered to the control group.
-
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: The study may be terminated when tumors in the control group reach a predetermined size or after a specified duration. Key endpoints include tumor growth inhibition (TGI), progression-free survival (PFS), and overall survival (OS).
-
Biomarker Analysis: Upon study completion, tumors can be harvested for pharmacodynamic and biomarker analysis (e.g., immunohistochemistry for pRb, Ki-67).
Conclusion and Future Directions
This compound's potent and selective inhibition of CDK4/6, coupled with its demonstrated anti-tumor activity in preclinical models, strongly supports its potential as an effective therapeutic agent. The use of patient-derived xenografts will be a critical next step in validating its efficacy in a model system that closely recapitulates the heterogeneity and complexity of human tumors. Comparative studies within PDX models against other approved CDK4/6 inhibitors will be essential to accurately position this compound in the therapeutic landscape and to identify patient populations most likely to benefit from this promising new agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Health care resource utilization and cost comparison among palbociclib, abemaciclib, and ribociclib in US patients with HR+/HER2− metastatic breast cancer | RTI Health Solutions [rtihs.org]
Comparative analysis of Ulecaciclib's toxicity profile
A Comparative Analysis of the Toxicity Profiles of Ulecaciclib and Other Cyclin-Dependent Kinase Inhibitors
This guide provides a comparative analysis of the toxicity profile of the investigational cyclin-dependent kinase (CDK) inhibitor this compound against the established toxicity profiles of three FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison based on available preclinical and clinical data.
Introduction to CDK Inhibitors
Cyclin-dependent kinases are a family of protein kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them a key target for therapeutic intervention. The first generation of CDK inhibitors were non-selective and associated with significant toxicities. More specific inhibitors, particularly those targeting CDK4 and CDK6, have since been developed and have significantly changed the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. These include Palbociclib, Ribociclib, and Abemaciclib, which are now established as standard-of-care in this setting.
This compound is an investigational, orally active inhibitor that targets CDK2, CDK4, CDK6, and CDK7. Its broader mechanism of action suggests potential for different efficacy and toxicity profiles compared to the more selective CDK4/6 inhibitors. While extensive clinical safety data for this compound is not yet publicly available, this guide synthesizes the known information and contrasts it with the well-documented adverse event profiles of its counterparts.
Comparative Toxicity Profiles
The toxicity profiles of the approved CDK4/6 inhibitors are distinct, a factor that often guides treatment selection in clinical practice. Palbociclib and Ribociclib are primarily associated with hematologic toxicities, whereas Abemaciclib's most common side effect is gastrointestinal.
Quantitative Analysis of Adverse Events
The following tables summarize the incidence of common adverse events (AEs) and Grade 3 or higher AEs observed in key clinical trials for Palbociclib, Ribociclib, and Abemaciclib. Data for this compound is not included due to the limited availability of public clinical trial results.
Table 1: Comparison of Common Adverse Events (All Grades, %)
| Adverse Event | Palbociclib | Ribociclib | Abemaciclib |
| Neutropenia | 75-85 | 74-75 | 37-46 |
| Leukopenia | 39-52 | 33-43 | 28-41 |
| Diarrhea | 26-35 | 35-58 | 81-90 |
| Nausea | 35-45 | 42-52 | 39-64 |
| Fatigue | 37-41 | 37-45 | 40-65 |
| Anemia | 24-35 | 19-21 | 29-68 |
| Thrombocytopenia | 16-31 | 15-21 | 20-45 |
| Vomiting | 16-19 | 29-35 | 28-45 |
| Alopecia | 18-33 | 20-33 | 12-27 |
| Increased AST | - | 15-25 | 12-30 |
| Increased ALT | - | 14-25 | 13-31 |
| QTc Prolongation | - | 5-11 | - |
Note: Ranges are compiled from various clinical trials and meta-analyses; specific percentages may vary by study and patient population.
Table 2: Comparison of Grade 3/4 Adverse Events (%)
| Adverse Event | Palbociclib | Ribociclib | Abemaciclib |
| Neutropenia | 56-67 | 43-64 | 20-27 |
| Leukopenia | 24-29 | 13-17 | 8-11 |
| Anemia | 3-6 | 1-6 | 7-25 |
| Thrombocytopenia | 2-8 | 2-3 | 2-9 |
| Diarrhea | <2 | <2 | 10-20 |
| Fatigue | 2-4 | 2-4 | 3-13 |
| Febrile Neutropenia | 1-2 | 1-2 | <1 |
| Increased ALT | - | 9-10 | 5-6 |
| Increased AST | - | 5-6 | 3-7 |
| QTc Prolongation | - | 2-5 | - |
Key Toxicity Profiles of Approved CDK4/6 Inhibitors:
-
Palbociclib: The most prominent toxicity is myelosuppression, particularly neutropenia, which is generally reversible with dose interruption.[1][2] Febrile neutropenia is uncommon.[2]
-
Ribociclib: Similar to Palbociclib, Ribociclib's primary toxicity is neutropenia.[1] However, it is also associated with hepatobiliary toxicity, requiring monitoring of liver function tests, and can cause QTc interval prolongation, necessitating electrocardiogram monitoring.[3][4]
-
Abemaciclib: Abemaciclib has a different safety profile, with diarrhea being the most common adverse event.[1] This is often low-grade and manageable with antidiarrheal medications and/or dose adjustments.[5][6] While myelosuppression can occur, it is generally less frequent and severe compared to Palbociclib and Ribociclib.[7]
This compound: An Investigational Profile
As of late 2025, detailed clinical toxicity data for this compound remains limited in the public domain. Preclinical studies have suggested that it can reduce tumor growth without overt toxicity.[7] this compound's broader kinase inhibition profile (CDK2/4/6/7) may predict a different spectrum of adverse events compared to the more selective CDK4/6 inhibitors. Inhibition of CDK2 has been historically associated with gastrointestinal and hematologic toxicities in preclinical models, while CDK7 inhibition could theoretically impact transcription, suggesting a need for careful monitoring of a wide range of potential on-target toxicities. Without clinical data, a direct comparison is speculative.
Signaling Pathways and Experimental Workflows
To understand the context of these toxicities, it is essential to visualize the underlying biological pathways and the experimental workflows used to assess drug safety.
CDK4/6 Signaling Pathway
The diagram below illustrates the canonical CDK4/6-retinoblastoma (Rb) signaling pathway, a critical regulator of the G1-S phase transition in the cell cycle. CDK4/6 inhibitors block the phosphorylation of Rb, thereby preventing the release of E2F transcription factors and halting cell cycle progression.
Experimental Workflow for Preclinical Toxicity Assessment
The following diagram outlines a typical workflow for assessing the toxicity of a novel CDK inhibitor in a preclinical setting.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicity studies. Below are generalized protocols for key experiments typically performed in preclinical drug development.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration at which a CDK inhibitor reduces the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The CDK inhibitor is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period that allows for several cell doublings (typically 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.
-
Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 (half-maximal inhibitory concentration) is calculated by plotting viability against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo Repeated-Dose Toxicity Study in Rodents
Objective: To evaluate the potential adverse effects of a CDK inhibitor after repeated administration in an animal model and to identify a maximum tolerated dose (MTD).
Methodology:
-
Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats or BALB/c mice) of both sexes are used. Animals are acclimatized to the laboratory conditions before the study begins.
-
Group Allocation: Animals are randomly assigned to several groups, typically a vehicle control group and at least three dose level groups (low, mid, and high) of the test compound. A recovery group may also be included for the high dose and control groups to assess the reversibility of any toxic effects.
-
Dose Administration: The CDK inhibitor is administered daily for a specified period (e.g., 28 days) via a clinically relevant route, such as oral gavage.
-
Monitoring: Throughout the study, animals are monitored daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight. Food and water consumption are also measured.
-
Clinical Pathology: Blood samples are collected at specified time points (e.g., at the end of the study and after the recovery period) for hematology (complete blood counts) and clinical chemistry analysis (e.g., liver and kidney function markers).
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized. A full necropsy is performed, and major organs are weighed. Tissues from all major organs are collected, preserved in formalin, processed, and examined microscopically by a veterinary pathologist to identify any treatment-related changes.
-
Data Analysis: Data from all endpoints are statistically analyzed to identify any dose-dependent toxic effects and to determine a No-Observed-Adverse-Effect Level (NOAEL).
Conclusion
The approved CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—have well-characterized and distinct toxicity profiles that are a major consideration in clinical decision-making. Myelosuppression is the hallmark of Palbociclib and Ribociclib, while diarrhea is the primary dose-limiting toxicity for Abemaciclib. Ribociclib carries additional risks of hepatotoxicity and QTc prolongation.
The toxicity profile of the investigational agent this compound is not yet well-defined in the public domain. Its broader kinase inhibitory spectrum, which includes CDK2 and CDK7 in addition to CDK4/6, suggests that its safety profile may differ significantly from the currently approved agents. A comprehensive understanding of this compound's clinical toxicities will require the release of data from its ongoing and future clinical trials. Until then, a direct and detailed comparative analysis remains speculative. Researchers and clinicians should remain vigilant for forthcoming data to accurately position this agent within the therapeutic landscape of CDK inhibitors.
References
- 1. Efficacy and Safety of Abemaciclib, an Inhibitor of CDK4 and CDK6, for Patients with Breast Cancer, Non-Small Cell Lung Cancer, and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of abemaciclib alone and with PI3K/mTOR inhibitor LY3023414 or galunisertib versus chemotherapy in previously treated metastatic pancreatic adenocarcinoma: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late onset toxicities associated with the use of CDK 4/6 inhibitors in hormone receptor positive (HR+), human epidermal growth factor receptor-2 negative (HER2-) metastatic breast cancer patients: a multidisciplinary, pan-EU position paper regarding their optimal management. The GIOCONDA project - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of adverse events during cyclin-dependent kinase 4/6 (CDK4/6) inhibitor-based treatment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Study of the Cyclin-Dependent Kinase 4/6 Inhibitor Ribociclib (LEE011) in Patients With Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical discovery and development of abemaciclib used to treat breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Ulecaciclib's Precision Targeting of Downstream Signaling: A Comparative Analysis with Other CDK Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of Ulecaciclib and other leading CDK inhibitors—Palbociclib, Ribociclib, and Abemaciclib—reveals distinct profiles in their impact on downstream signaling pathways, offering critical insights for researchers and drug development professionals. This guide provides an objective comparison of their performance, supported by experimental data, to delineate their therapeutic potential and underlying mechanisms of action.
The primary mechanism for this class of drugs is the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6), which play a pivotal role in cell cycle progression. By targeting the CDK4/6-Cyclin D-Rb-E2F pathway, these inhibitors prevent the phosphorylation of the Retinoblastoma (Rb) protein, a key tumor suppressor. This action halts the cell cycle at the G1/S checkpoint, thereby inhibiting cancer cell proliferation.[1][2][3] While all four inhibitors share this fundamental mechanism, their varying selectivity and potency against different kinases lead to differential effects on downstream signaling networks.
Comparative Analysis of Kinase Inhibitory Potency
The in vitro inhibitory activities of this compound, Palbociclib, Ribociclib, and Abemaciclib against key cell cycle kinases are summarized below. This quantitative data highlights the nuanced differences in their target profiles. This compound, for instance, exhibits a broader spectrum of inhibition that includes CDK2 and CDK7, in addition to CDK4 and CDK6.[4] In contrast, Palbociclib, Ribociclib, and Abemaciclib are more selective for CDK4 and CDK6.[5] Abemaciclib is notably more potent against CDK4 than CDK6.[2]
| Inhibitor | Target | Ki (nM) | IC50 (nM) |
| This compound | CDK2/Cyclin A | 620 | - |
| CDK4/Cyclin D1 | 0.2 | - | |
| CDK6/Cyclin D3 | 3 | - | |
| CDK7/Cyclin H | 630 | - | |
| Palbociclib | CDK4/Cyclin D1 | - | 11 |
| CDK6/Cyclin D1/2/3 | - | 16 | |
| Ribociclib | CDK4/Cyclin D1 | - | 10 |
| CDK6/Cyclin D1/2/3 | - | 39 | |
| Abemaciclib | CDK4/Cyclin D1 | - | 2 |
| CDK6/Cyclin D1/2/3 | - | 10 |
Impact on the Core CDK4/6-Rb Signaling Pathway
All four inhibitors effectively block the phosphorylation of the Retinoblastoma protein, the central downstream event of CDK4/6 inhibition. This leads to the maintenance of Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry and cell cycle progression.
Differential Effects on Alternative Signaling Pathways: The PI3K/AKT/mTOR Axis
While the primary target of these inhibitors is the CDK4/6-Rb axis, their broader kinase inhibition profiles can lead to differential effects on other critical signaling pathways, such as the PI3K/AKT/mTOR pathway. Activation of the PI3K/AKT/mTOR pathway is a known mechanism of resistance to CDK4/6 inhibitors.[6][7][8] Notably, abemaciclib has been shown to suppress mTOR signaling, suggesting a potential advantage in overcoming or delaying resistance.[9] The interplay between CDK4/6 inhibition and the PI3K/AKT/mTOR pathway is an active area of research, with combination therapies being explored to enhance therapeutic efficacy.
Experimental Protocols
The following section details the general methodologies used to assess the impact of CDK inhibitors on downstream signaling pathways.
Western Blotting for Phospho-Retinoblastoma (pRb)
This technique is used to quantify the levels of phosphorylated Rb, providing a direct measure of CDK4/6 inhibitor activity.
1. Cell Culture and Treatment:
-
Cancer cell lines with intact Rb (e.g., MCF-7, HT-29) are cultured to 70-80% confluency.
-
Cells are treated with varying concentrations of this compound, Palbociclib, Ribociclib, or Abemaciclib for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.
2. Protein Extraction:
-
Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
3. Protein Quantification:
-
The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading.
4. SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser780 or Ser807/811).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.
-
The membrane is often stripped and re-probed with an antibody for total Rb and a loading control (e.g., β-actin or GAPDH) to normalize the pRb signal.[10][11][12]
Cell Proliferation Assay
These assays are employed to determine the cytotoxic or cytostatic effects of the CDK inhibitors on cancer cell lines.
1. Cell Seeding:
-
Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Drug Treatment:
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the CDK inhibitors. A vehicle control is also included.
3. Incubation:
-
The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
4. Viability Assessment:
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT to a purple formazan product. The formazan is then solubilized, and the absorbance is measured to determine the percentage of viable cells relative to the control.
-
CyQuant Assay: This assay measures the cellular DNA content as an indicator of cell number. After treatment, cells are lysed, and a fluorescent dye that binds to DNA is added. The fluorescence intensity is proportional to the number of cells.[13]
5. Data Analysis:
-
The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for each inhibitor.
Conclusion
This compound, Palbociclib, Ribociclib, and Abemaciclib, while all targeting the core CDK4/6-Rb pathway, exhibit distinct kinase inhibition profiles that translate into differential impacts on downstream signaling. The broader spectrum of this compound and the unique potency and selectivity of Abemaciclib may offer therapeutic advantages in specific contexts. A thorough understanding of these differences, supported by robust experimental data, is paramount for the continued development of targeted cancer therapies and the design of effective combination strategies. This guide provides a foundational comparison to aid researchers in navigating the complexities of CDK inhibition and its downstream consequences.
References
- 1. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting activated PI3K/mTOR signaling overcomes acquired resistance to CDK4/6-based therapies in preclinical models of hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Combined inhibition of PIM and CDK4/6 suppresses both mTOR signaling and Rb phosphorylation and potentiates PI3K inhibition in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
Safety Operating Guide
Safe Disposal and Handling of Ulecaciclib: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal and handling of Ulecaciclib, a potent and orally bioactive inhibitor of cyclin-dependent kinases (CDKs). Adherence to these procedures is critical to ensure personal safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, protective gloves, and impervious clothing.[1] In case of dust or aerosol formation, a suitable respirator is necessary.[1]
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[1][2] Ensure easy access to a safety shower and eyewash station.[1]
-
Handling: Avoid inhalation, and contact with eyes and skin.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area.[1] Store the powder form at -20°C and solutions in solvent at -80°C.[1] Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
Step-by-Step Disposal Procedure for this compound
Disposal of this compound and its containers must be conducted through an approved waste disposal plant, following all prevailing country, federal, state, and local regulations.[1] Avoid release to the environment.[1]
-
Segregation of Waste:
-
Collect all this compound waste, including contaminated lab supplies (e.g., pipette tips, gloves, vials), separately from non-hazardous waste.
-
This includes pure this compound, solutions containing the compound, and any materials used for spill cleanup.
-
-
Containerization:
-
Place all this compound waste into a clearly labeled, sealed, and leak-proof container.
-
The label should prominently display "Hazardous Chemical Waste," "this compound," and the associated hazard symbols (e.g., harmful, dangerous for the environment).
-
-
Spill Management:
-
In case of a spill, prevent further leakage and keep the product away from drains and water courses.[1]
-
For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials and place them in the designated hazardous waste container for disposal according to Section 13 of the Safety Data Sheet.[1]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property Type | Parameter | Value |
| Chemical Properties | Molecular Formula | C₂₅H₃₃FN₈S[1][3] |
| Molecular Weight | 496.65 g/mol [1] | |
| Biological Activity | Ki Values | |
| CDK2/Cyclin A | 0.62 µM[4][5][6] | |
| CDK4/Cyclin D1 | 0.2 nM[4][5][6] | |
| CDK6/Cyclin D3 | 3 nM[4][5][6] | |
| CDK7/Cyclin H | 0.63 µM[4][5][6] | |
| Antiproliferative Activity (GI₅₀) | ||
| Leukemia cells | 10 nM[4][5] | |
| Ovarian A2780 cells | 40 nM[4][5] | |
| Pharmacokinetics (in vivo) | In Mice | |
| Brain/Plasma Ratio (i.v.) | >1.2[4] | |
| Brain/Plasma Ratio (p.o.) | >0.7[4] | |
| In Male Cynomolgus Monkeys (50 mg/kg p.o.) | ||
| Oral Bioavailability | ~21.8%[4] | |
| Tₘₐₓ | 6.67 h[4] | |
| Half-life (t₁/₂) | 8.34 h[4] | |
| Cₘₐₓ | 643 ng/mL[4] | |
| AUC(₀₋₂₄) | 9543 ng•h/mL[4] |
Experimental Protocols
The following outlines an in vivo anti-tumor efficacy study of this compound in a mouse model.
Objective: To assess the anti-tumor activity of this compound in a xenograft mouse model.
Animal Model:
-
CDl nu/nu female mice (5-6 weeks old) were subcutaneously injected with U87 glioblastoma cells.[4][5]
Methodology:
-
Dosing and Administration:
-
Monitoring and Outcome:
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound|2075750-05-7|MSDS [dcchemicals.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C25H33FN8S | CID 126535127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound I CAS#: 2075750-05-7 I inhibitor of cyclin-dependent kinase (CDK) I InvivoChem [invivochem.com]
- 6. This compound|CAS 2075750-05-7|DC Chemicals [dcchemicals.com]
Personal protective equipment for handling Ulecaciclib
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical, immediate safety and logistical information for the handling of Ulecaciclib, a potent cyclin-dependent kinase (CDK) inhibitor. Adherence to these procedures is essential to ensure personnel safety and maintain a compliant laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound in solid (powder) or liquid form, a comprehensive PPE strategy is mandatory to prevent inhalation, skin, and eye contact.
Standard Handling Operations
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with nitrile gloves (ASTM D6978 certified) | Provides a robust barrier against chemical permeation. Double gloving is a critical precaution for handling potent compounds. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and accidental splashes. |
| Lab Coat | Disposable, solid-front, back-closing laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N95 respirator | Essential when handling the powder form to prevent inhalation of fine particles.[1][2][3][4][5] |
High-Risk Operations (e.g., Spill Cleanup)
In addition to the standard PPE, the following should be used during spill cleanup or other high-risk activities:
-
Impervious Clothing: A disposable, chemical-resistant suit or gown to provide full-body protection.
-
Face Shield: To be worn over safety goggles for maximum protection against splashes.
Occupational Exposure and Toxicity Data
While a specific Occupational Exposure Limit (OEL) has not been established for this compound, data for other CDK4/6 inhibitors provide a valuable reference for risk assessment and control strategies.
| Compound | Occupational Exposure Limit (OEL) | Key Toxicological Hazards |
| Abemaciclib | TWA (8-hr): 2 µg/m³ TWA (12-hr): 1.4 µg/m³[6] | Harmful if swallowed, may damage fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure.[6] |
| Ribociclib | OEL can be obtained from specialized providers.[7][8] | No specific OEL is publicly listed in the searched documents, but it is available through providers. It is also a potent CDK4/6 inhibitor with similar handling requirements. |
| This compound | Not established | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.[9] |
Experimental Protocol: Preparation of a this compound Solution
This protocol outlines a safe procedure for weighing this compound powder and preparing a stock solution. All manipulations of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Ventilated balance enclosure or chemical fume hood
-
Analytical balance
-
Spatula
-
Weighing paper or anti-static weigh boat
-
Volumetric flask
-
Pipettes
-
Vortex mixer
-
Appropriate waste containers
Procedure:
-
Preparation: Don all required PPE as specified in the "Standard Handling Operations" table. Ensure the work area within the chemical fume hood is clean and decontaminated.
-
Tare Weighing: Place an empty, lidded container (e.g., a vial) on the analytical balance and tare it.[9]
-
Dispensing Powder: Transfer the tared container to the chemical fume hood. Carefully dispense the desired amount of this compound powder into the container using a clean spatula.[9][10]
-
Weighing: Securely close the container and move it back to the analytical balance to record the weight.
-
Solution Preparation: Return the container to the chemical fume hood. Add the appropriate volume of solvent to the container to achieve the desired concentration.
-
Dissolution: Cap the container and vortex until the this compound is completely dissolved.
-
Storage: Clearly label the container with the compound name, concentration, solvent, date, and your initials. Store as recommended.
-
Decontamination: Wipe down all surfaces and equipment with a suitable solvent (e.g., 70% ethanol) to decontaminate. Dispose of all contaminated disposable items as hazardous waste.
This compound Mechanism of Action: CDK4/6-Rb Signaling Pathway
This compound is an inhibitor of cyclin-dependent kinases (CDKs), with high potency against CDK4 and CDK6.[6] These kinases are key regulators of the cell cycle. In many cancers, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is dysregulated, leading to uncontrolled cell proliferation. This compound's mechanism of action is to inhibit CDK4 and CDK6, thereby preventing the phosphorylation of Rb. This maintains Rb in its active, tumor-suppressive state, where it binds to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition in the cell cycle.[9][10][11]
Caption: this compound inhibits the Cyclin D-CDK4/6 complex, leading to cell cycle arrest.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and personnel exposure. All waste is considered hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste:
-
Contaminated PPE, weigh paper, and other disposable labware: Place in a designated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Unused this compound powder: Dispose of in its original container or a securely sealed waste container. Do not mix with other chemical waste unless compatible.
-
-
Liquid Waste:
-
This compound solutions: Collect in a dedicated, labeled, and sealed hazardous waste container. The container must be compatible with the solvent used.
-
Contaminated solvents (from cleaning/decontamination): Collect in a separate, appropriately labeled hazardous waste container.
-
-
Sharps Waste:
-
Needles, syringes, and contaminated glassware: Dispose of in a designated, puncture-resistant sharps container for hazardous chemical waste.
-
Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Toxic").
-
Keep waste containers securely closed except when adding waste.
-
Store waste in a designated, well-ventilated, and secure area away from incompatible materials.
Final Disposal
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[11] Do not dispose of this compound or contaminated materials in the regular trash or down the drain.
References
- 1. Abemaciclib - OEL Fastrac with ADE - Affygility Solutions [affygility.com]
- 2. ehso.emory.edu [ehso.emory.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ehs.lilly.com [ehs.lilly.com]
- 7. Ribociclib - OEL Fastrac with ADE - Affygility Solutions [affygility.com]
- 8. aksci.com [aksci.com]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. safety.duke.edu [safety.duke.edu]
- 11. mt.com [mt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
